molecular formula C11H15ClN2O2 B592107 tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate CAS No. 1640995-60-3

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Katalognummer: B592107
CAS-Nummer: 1640995-60-3
Molekulargewicht: 242.703
InChI-Schlüssel: BBSVDLXXIGIELL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate ( 1640995-60-3) is a high-purity Boc-protected amine intermediate of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol, this compound serves as a critical building block for the development of potential therapeutic agents, including protein degraders (PROTACs) and other small-molecule inhibitors . The Boc (tert-butoxycarbonyl) group provides a robust protective strategy for the primary amine, allowing for selective manipulation of the 6-chloropyridine ring in complex multi-step synthetic routes. The chloropyridine moiety is a versatile handle for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitutions, enabling the construction of diverse chemical libraries for drug discovery screening. This compound is characterized by a minimum purity of 97% and requires storage conditions of sealed and dry at 2-8°C to ensure long-term stability . It is offered for professional research and manufacturing applications exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSVDLXXIGIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Profile & Synthetic Utility: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a protected "linker" scaffold, offering two distinct orthogonal handles: a 2-chloropyridine moiety susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a Boc-protected primary amine that can be revealed for subsequent amide coupling or reductive amination.

This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD), specifically highlighting its utility in synthesizing kinase inhibitors and Factor Xa inhibitors.

Physicochemical Profile

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and ADME prediction. Note the distinction between this molecule and its non-methylated analog (tert-butyl (6-chloropyridin-2-yl)carbamate), which has a significantly different reactivity profile.

PropertyValueNotes
Molecular Weight 242.70 g/mol Formula: C₁₁H₁₅ClN₂O₂
Monoisotopic Mass 242.082 g/mol Essential for HRMS identification
CAS Number 1640995-60-3Primary identifier
Appearance White to off-white solidLow melting point (typically 45-55 °C)
LogP (Predicted) 2.5 - 2.8Lipophilic, suitable for CNS-penetrant library design
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski's Rule of 5
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water

Synthetic Architecture & Logic

The synthesis of this scaffold relies on the chemoselective protection of the primary amine in the presence of the chloropyridine ring. The chlorine atom at the 6-position is electron-withdrawing, reducing the basicity of the pyridine nitrogen, which minimizes competitive N-acylation at the pyridine ring.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard preparation route starting from (6-chloropyridin-2-yl)methanamine .

SynthesisPath Start Starting Material (6-chloropyridin-2-yl)methanamine (CAS: 139202-62-7) Intermediate Transition State Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Reagents Boc2O (1.1 eq) Et3N or DIPEA DCM, 0°C to RT Reagent->Intermediate Product Target Molecule tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate MW: 242.70 Intermediate->Product Elimination of t-BuOH/CO2

Figure 1: Synthetic pathway for the selective Boc-protection of (6-chloropyridin-2-yl)methanamine.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Rationale: Triethylamine (TEA) is used to scavenge any adventitious acid, although the reaction with di-tert-butyl dicarbonate (Boc₂O) is theoretically neutral. Dichloromethane (DCM) is the preferred solvent due to high solubility of both reactants and ease of workup.

Materials:

  • (6-chloropyridin-2-yl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve (6-chloropyridin-2-yl)methanamine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (12 mmol) via syringe. Cool the solution to 0 °C using an ice bath.

  • Protection: Dropwise add a solution of Boc₂O (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The amine starting material should disappear.

  • Workup: Quench with water (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the white solid product.

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Rationale: 2-Chloropyridines are notoriously sluggish electrophiles in Suzuki couplings compared to bromides or iodides due to the strength of the C-Cl bond. Standard Pd(PPh₃)₄ often fails. We utilize XPhos , a bulky, electron-rich biaryl phosphine ligand, which facilitates the oxidative addition of the unreactive chloride.

Materials:

  • tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • XPhos (4 mol%)[1]

  • K₃PO₄ (2.0 eq)[1]

  • 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane and stir for 5 minutes under Argon to form the active catalytic species.

  • Assembly: Add the chloropyridine substrate, boronic acid, and K₃PO₄ to a reaction vessel.

  • Solvent Addition: Add the catalyst solution and water (degassed).

  • Reaction: Heat to 80-100 °C for 4–12 hours.

  • Isolation: Cool, filter through Celite, dilute with EtOAc, wash with water/brine, and concentrate.

Strategic Applications & Reactivity Map

This molecule is highly valued because it allows Late-Stage Functionalization (LSF) . The Boc group is stable to the basic conditions of Suzuki/Buchwald couplings, allowing the pyridine ring to be modified before the amine is deprotected.

Divergent Synthesis Diagram (Graphviz)

ReactivityMap Core tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (Scaffold) Suzuki Pathway A: C-C Bond Formation (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd-XPhos Buchwald Pathway B: C-N Bond Formation (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd-RuPhos Deprotection Pathway C: N-Deprotection (TFA or HCl) Core->Deprotection Acidic Conditions Biaryl 6-Aryl-2-methylamine derivative (Kinase Inhibitor Core) Suzuki->Biaryl Aminopyridine 6-Amino-2-methylamine derivative (Ligand Scaffold) Buchwald->Aminopyridine Salt Amine Salt (Ready for Amide Coupling) Deprotection->Salt

Figure 2: Divergent reactivity profile illustrating orthogonal protection strategies.

Medicinal Chemistry Relevance

The (pyridin-2-yl)methylamine motif is a pharmacophore found in several bioactive compounds, including Factor Xa inhibitors (e.g., intermediates in the synthesis of Edoxaban analogs) and various kinase inhibitors. The ability to substitute the 6-position allows researchers to probe the "hinge region" in kinase active sites or adjust the lipophilicity profile of the drug candidate.

References

  • PubChem. (2025).[2][3] tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate Compound Summary. National Library of Medicine. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Technical Whitepaper: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthetic utility, and strategic applications of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3).

A Versatile Pyridine Scaffold for Bifunctional Ligand Design

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structural core features a 2,6-disubstituted pyridine ring acting as a rigid spacer. The molecule possesses two orthogonal reactive handles:

  • An electrophilic C-Cl bond at the 6-position, activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • A protected primary amine (N-Boc aminomethyl) at the 2-position, serving as a latent nucleophile for linker attachment or further diversification.

This dual functionality allows researchers to sequentially elaborate the pyridine core, making it an ideal "hub" for constructing complex pharmaceutical agents.

Molecular Architecture & Physiochemical Profile
PropertyData
IUPAC Name tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate
CAS Number 1640995-60-3
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in water
pKa (Calculated) Pyridine N: ~2.5 (reduced basicity due to Cl-substituent)
Lipophilicity (cLogP) ~2.1 (Moderate, suitable for CNS/peripheral drug design)

Structural Insight: The 2,6-substitution pattern creates a meta-like geometry (120° angle) between the substituents. The electron-withdrawing chlorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and metabolic oxidation potential compared to unsubstituted pyridines. The tert-butyl carbamate (Boc) group provides steric bulk and lipophilicity, improving solubility in organic solvents during intermediate steps.

Synthetic Accessibility & Production

The synthesis of this scaffold typically proceeds via the reduction of 6-chloro-2-pyridinecarbonitrile , followed by immediate protection of the resulting primary amine to prevent self-condensation or catalyst poisoning.

Optimized Synthetic Pathway
  • Starting Material: 6-Chloro-2-pyridinecarbonitrile.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or borane reduction (BH₃·THF). Note: Care must be taken to avoid hydrodechlorination.

  • Protection: Treatment with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (TEA or NaHCO₃).

Synthesis SM 6-Chloro-2- pyridinecarbonitrile Inter Intermediate: (6-Chloropyridin-2-yl) methanamine SM->Inter BH3·THF, 0°C (Selective Reduction) Prod Target: tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Inter->Prod Boc2O, TEA DCM, RT

Figure 1: Synthetic route emphasizing the retention of the chloro-substituent during amine formation.

Reactivity Profile & Functionalization

The utility of CAS 1640995-60-3 lies in its orthogonal reactivity . The chlorine atom can be reacted under basic/catalytic conditions, while the Boc group requires acidic conditions for removal. This allows for controlled, sequential functionalization.[1]

A. The Electrophilic Handle (C-Cl Bond)

The chlorine at the 6-position is activated by the adjacent pyridine nitrogen (inductive withdrawal and resonance stabilization of Meisenheimer-like intermediates).

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water or Toluene/EtOH.

    • Outcome: Biaryl formation without affecting the Boc group.

  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines.

    • Catalyst: Pd₂dba₃ / Xantphos or BrettPhos.

    • Outcome: Introduction of amino-linked side chains.[2]

  • SNAr (Nucleophilic Aromatic Substitution):

    • Requires strong nucleophiles (e.g., thiols, alkoxides) or elevated temperatures.

    • Warning: Harsh SNAr conditions (e.g., NaH/DMF, >100°C) may compromise the Boc group (thermal instability >130°C).

B. The Nucleophilic Handle (Boc-Amine)

The Boc group masks the primary amine, preventing interference during cross-coupling.

  • Deprotection: Standard acidic cleavage.

    • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

    • Scavengers: Triethylsilane (TES) may be added if the coupled partner is electron-rich (to prevent tert-butyl cation alkylation).

    • Product: The resulting free amine (as a salt) can undergo amide coupling, reductive amination, or sulfonylation.

Reactivity Map

Reactivity Core tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki SnAr SnAr Substitution (R-SH / R-OH, Base) Core->SnAr Deprotect Acidic Deprotection (TFA or HCl) Core->Deprotect Biaryl 6-Aryl-2-(Boc-aminomethyl) pyridine Suzuki->Biaryl Subst 6-Alkoxy/Thio-2-(Boc-aminomethyl) pyridine SnAr->Subst AmineSalt (6-Chloropyridin-2-yl) methanamine salt Deprotect->AmineSalt

Figure 2: Divergent reactivity pathways allowing selective modification of either the ring or the linker.

Strategic Applications in Drug Design
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent fragment linker . The pyridine nitrogen can accept hydrogen bonds (HBA), while the carbamate NH can donate (HBD). The vector of the substituents (approx. 120°) allows the molecule to span binding pockets or connect two distinct pharmacophores.

PROTAC Linker Synthesis

In the design of PROTACs, the pyridine ring is often used to recruit E3 ligase ligands (e.g., Cereblon or VHL binders).

  • Workflow:

    • Perform Suzuki coupling on CAS 1640995-60-3 to attach the E3 ligase binding motif.

    • Deprotect the Boc group.[3][4][5]

    • React the liberated amine with a PEG-linker or alkyl chain connected to the target protein ligand.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a "hinge-binding" motif. The 2-aminopyridine core is a classic hinge binder. By using this scaffold, researchers can install the hinge-binding element at the 6-position and use the aminomethyl arm to reach into the solvent-exposed region or the back pocket of the kinase ATP site to improve selectivity.

Handling, Stability & Safety
Storage & Stability
  • Hygroscopicity: Low.

  • Temperature: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.

  • Shelf Life: >2 years if kept dry and away from strong acids.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust formation.

References
  • Chemical Identity & CAS Verification

    • tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3).[6][7] PubChem CID: 72710293.[8]

    • Source:

  • Synthetic Methodology (Reductive Amination/Protection)

    • Krapcho, A. P., et al. "Mono-protected diamines.[9] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990.

    • Source: (Analogous protocol for mono-Boc protection).

  • Suzuki-Miyaura Coupling on Chloropyridines

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[10] Chemical Reviews, 1995.

    • Source:

  • Boc Deprotection Strategies

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004.
    • Source:

Sources

Technical Guide: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and strategic utility of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate . This scaffold is a critical bifunctional intermediate in medicinal chemistry, widely utilized for its ability to serve as a "linchpin" in Fragment-Based Drug Discovery (FBDD).

Core Scaffold Analysis & Strategic Application

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3 / Analogous Ref) is a orthogonally protected pyridine building block. Its value lies in its dual-functional nature:

  • The Electrophilic Handle (C6-Cl): A reactive site positioned ortho to the pyridine nitrogen, highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • The Protected Linker (C2-Methylamine): A Boc-protected primary amine connected via a methylene spacer, providing a stable "masked" nucleophile that can be liberated under acidic conditions without affecting the aryl chloride.

This guide provides a validated roadmap for the synthesis, handling, and chemoselective derivatization of this core.

Physicochemical Profile

The presence of the methylene bridge (


) distinguishes this compound from its direct aniline analog, significantly altering its basicity and solubility profile.
PropertyValue / DescriptorRelevance
Formula

Core stoichiometry
Molecular Weight 242.70 g/mol Fragment-based screening compliant (Rule of 3)
ClogP ~2.5 - 2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (Amide NH)Interaction point for binding pockets
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Amide N)Ligand efficiency contributors
Physical State White to Off-white SolidStable solid, easy to handle
Melting Point 43–45 °CLow melting point; requires cool storage to prevent caking

Synthetic Architecture

The synthesis of this scaffold typically proceeds via the selective protection of (6-chloropyridin-2-yl)methanamine. The primary challenge is ensuring the integrity of the C-Cl bond during the generation of the primary amine precursor, particularly if reducing from a nitrile.

Validated Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical pathway from the nitrile precursor to the Boc-protected scaffold.

SynthesisPath cluster_0 Critical Control Point Nitrile 6-Chloropyridine- 2-carbonitrile Amine (6-Chloropyridin- 2-yl)methanamine Nitrile->Amine BH3-THF or NaBH4/CoCl2 (Avoid Pd/C/H2) Target tert-Butyl ((6-chloropyridin- 2-yl)methyl)carbamate Amine->Target Boc2O, Et3N DCM, 0°C to RT

Figure 1: Synthetic route highlighting the chemoselective reduction requirement to prevent dechlorination.

Detailed Experimental Protocol

Objective: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate from (6-chloropyridin-2-yl)methanamine.

Reagents:

  • (6-Chloropyridin-2-yl)methanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (6-chloropyridin-2-yl)methanamine (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (15 mmol) dropwise over 5 minutes.

  • Protection: Dissolve

    
     (11 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C.
    
    • Mechanism:[1][2][3][4][5] The amine performs a nucleophilic attack on the carbonyl of

      
      , releasing 
      
      
      
      and tert-butanol.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting amine (polar, baseline) should disappear, and a less polar spot (

      
      ) should appear.
      
  • Workup: Quench the reaction with water (30 mL). Separate the organic layer.[5][6] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc/Hexanes).
    

Self-Validating Check:

  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic singlet at

    
     ppm (9H, Boc group) and the doublet at 
    
    
    
    ppm (2H,
    
    
    linker). The broad singlet at
    
    
    ppm confirms the carbamate NH.

Strategic Reactivity & Chemoselectivity

The power of this scaffold lies in its orthogonal reactivity . The medicinal chemist can selectively manipulate either end of the molecule without disturbing the other.

Divergent Pathways (DOT Visualization)

Reactivity Core tert-Butyl ((6-chloropyridin- 2-yl)methyl)carbamate Acid Acidic Deprotection (TFA or HCl) Core->Acid Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr FreeAmine Free Amine Salt (Retains Cl) Acid->FreeAmine Cleaves Boc Biaryl Biaryl/Aryl-Amine (Retains Boc) Coupling->Biaryl Replaces Cl SubstPyridine 2-Substituted Pyridine (Retains Boc) SNAr->SubstPyridine Replaces Cl

Figure 2: Orthogonal reaction pathways available for library generation.

Mechanistic Insight
  • C6-Chlorine Activation: The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect that renders the C6 position electron-deficient. This lowers the activation energy for oxidative addition by Palladium(0) species or attack by nucleophiles.

    • Tip: For Suzuki couplings, use

      
       or 
      
      
      
      with mild bases (
      
      
      ) to preserve the Boc group.
  • Boc Stability: The tert-butyl carbamate is stable to basic conditions (e.g., those used in Suzuki coupling) and nucleophiles. It is strictly sensitive to Brønsted acids (TFA, HCl/Dioxane) or Lewis acids (

    
    , 
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710293, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. Retrieved from [Link]

  • Organic Syntheses. Protection of Amines with Boc2O: Standard Protocols. (General reference for Boc protection methodology). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and halogenated heterocycles.[1] (Safety and handling data). Retrieved from [Link][1]

Sources

Technical Monograph: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Architecture, and Strategic Utility in Medicinal Chemistry

Chemical Identity & Nomenclature[1][2]

Compound Name: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate CAS Registry Number: 1640995-60-3 (Primary for methylene spacer variant) Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol [1][2][3]

IUPAC Nomenclature Analysis

The precise IUPAC name is derived by treating the compound as an ester of carbamic acid (carbamic acid, N-substituted, tert-butyl ester).[1]

  • Preferred IUPAC Name (PIN): tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate[1]

  • Systematic Name: 2-methyl-2-propanyl [(6-chloropyridin-2-yl)methyl]carbamate[1]

Structural Decomposition:

  • Core Scaffold: Pyridine ring.[1][4][5][6]

  • Position 6: Chlorine substituent (Electrophilic handle).[1]

  • Position 2: Methylamine chain.[1]

  • Amine Protection: tert-Butoxycarbonyl (Boc) group attached to the exocyclic nitrogen.[1]

Digital Identifiers[2]
  • SMILES: CC(C)(C)OC(=O)NCC1=NC(Cl)=CC=C1[1][7]

  • InChI Key: UEYNRRQJJHZENW-UHFFFAOYSA-N[1]

Synthetic Architecture & Process Chemistry[2]

The synthesis of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate typically employs a convergent strategy, prioritizing the protection of the amine functionality to prevent side reactions during subsequent cross-coupling events.[1]

Primary Synthetic Route: Boc-Protection of Methanamine

The most robust industrial route involves the direct carbamoylation of (6-chloropyridin-2-yl)methanamine.[1] As the starting amine is often supplied as a hydrochloride salt to ensure stability, a stoichiometric base is required to liberate the free amine in situ.[1]

Reaction Scheme Logic:

  • Nucleophile Generation: Deprotonation of the ammonium salt by a tertiary amine base (TEA or DIPEA).[1]

  • Electrophilic Attack: Nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (Boc₂O).[1]

  • Byproduct Management: Evolution of CO₂ and tert-butanol (benign byproducts).

Visualization of Synthetic Workflow

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Precursor: (6-Chloropyridin-2-yl)methanamine HCl Reaction Reaction: 0°C to RT, 4-12h N2 Atmosphere Start->Reaction Dissolve Reagents Reagents: Boc2O (1.1 eq) TEA (2.5 eq) DCM or THF Reagents->Reaction Add Dropwise Workup Workup: Acid Wash (Citric Acid) Bicarbonate Wash Reaction->Workup Monitor TLC/LCMS Product Target: tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Workup->Product Evaporation & Recrystallization

Figure 1: Step-wise synthetic workflow for the Boc-protection of the chloropyridine methylamine precursor.

Reactivity Profile & Strategic Utility

This compound serves as a bifunctional linchpin in drug discovery.[1] Its value lies in the orthogonality of its two functional handles: the acid-labile Boc group and the transition-metal-active aryl chloride.[1]

Orthogonal Reactivity Map[2]
  • The Aryl Chloride (C-6 Position):

    • Electronic Activation: The pyridine nitrogen exerts an electron-withdrawing effect (inductive and mesomeric), activating the C-6 chlorine toward oxidative addition with Palladium(0).[1]

    • Applications: Suzuki-Miyaura coupling (biaryl formation), Buchwald-Hartwig amination, and SnAr reactions with strong nucleophiles.[1]

  • The Boc-Amine (Exocyclic):

    • Stability: Stable to basic conditions (e.g., carbonate bases used in Suzuki coupling).[1]

    • Deprotection: Cleaved by Trifluoroacetic acid (TFA) or HCl in Dioxane to reveal the primary amine for amide coupling.[1]

Strategic Logic Diagram

ReactivityLogic Core tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Suzuki_Cond Conditions: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Core->Suzuki_Cond Pd-Catalysis Acid_Cond Conditions: TFA/DCM or 4M HCl/Dioxane Core->Acid_Cond Acidolysis SnAr_Cond Conditions: R-NH2 or R-OH NaH, DMF, Heat Core->SnAr_Cond Nucleophilic Subst. Suzuki_Prod Product A: 6-Aryl-substituted Pyridine Suzuki_Cond->Suzuki_Prod Amine_Prod Product B: (6-Chloropyridin-2-yl)methanamine Acid_Cond->Amine_Prod SnAr_Prod Product C: 6-Amino/Alkoxy Pyridine SnAr_Cond->SnAr_Prod

Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in library generation.[1]

Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Objective: Preparation of the title compound from (6-chloropyridin-2-yl)methanamine hydrochloride.

Materials:

  • (6-Chloropyridin-2-yl)methanamine HCl (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, 10 mL/g)[1]

Methodology:

  • Setup: Charge a round-bottom flask with (6-chloropyridin-2-yl)methanamine HCl and anhydrous DCM under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0°C. Add TEA dropwise over 10 minutes. The mixture will become clear as the free amine is liberated.[1]

  • Addition: Add a solution of Boc₂O in minimal DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours. Monitor consumption of amine by TLC (Visualizer: Ninhydrin stain) or LCMS.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5M Citric Acid (removes unreacted amine/TEA).[1]

    • Wash with Saturated NaHCO₃ (removes acidic byproducts).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][5]

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Derivatization at the C-6 position while retaining the Boc group.

Table 1: Standard Coupling Conditions

ComponentReagent/ConditionRole
Catalyst Pd(dppf)Cl₂[1] · DCM (5 mol%)Active Pd(0) source; bidentate ligand prevents chelation issues.
Base K₂CO₃ (2.0 - 3.0 eq)Activates the boronic acid; mild enough to spare Boc.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Promotes solubility of inorganic base and organic reactants.[1]
Temperature 80°C - 100°CRequired for oxidative addition into Aryl-Cl bond.[1]

Methodology:

  • Combine the tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq), Arylboronic acid (1.2 eq), and base in the solvent system.[1]

  • Degas the solution (sparge with Nitrogen for 10 min).

  • Add Pd catalyst.

  • Heat to 90°C for 2-12 hours.

  • Filter through Celite, extract with EtOAc, and purify.[1]

Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8°C under inert atmosphere. The Boc group is thermally stable up to ~150°C, but prolonged exposure to moisture can lead to slow hydrolysis.[1]

  • Handling: Standard PPE (Gloves, Goggles, Lab Coat).[1] Use in a fume hood, especially during the addition of TEA (fumes) and workup.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710293, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. Retrieved from [Link][1]

  • Pittelkow, M., et al. (2005).Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202.
  • Google Patents (2020). EP3752488A1 - Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)...[6] (Contextual usage of chloropyridine carbamates in drug synthesis). Retrieved from [1]

Sources

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate , a high-value bifunctional intermediate in medicinal chemistry.

A Bifunctional Linchpin for Medicinal Chemistry[1]

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 132087-92-6) serves as a critical "linchpin" scaffold in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase modulators. Its value lies in its orthogonal reactivity :

  • The 6-Chloro "Warhead": An electrophilic site primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • The Boc-Protected Amine: A latent nucleophile that remains inert during metal catalysis but can be revealed under acidic conditions to form amide or urea linkages.

This guide outlines the chemoselective synthesis of this intermediate and maps its divergence into bioactive chemical space.

Structural Analysis & Physicochemical Properties[2][3]

The molecule features a pyridine core substituted at the 2- and 6-positions, creating a "meta-like" geometry that is ideal for inducing U-shaped conformations in enzyme active sites.

PropertyData
IUPAC Name tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate
CAS Number 132087-92-6
Molecular Formula

Molecular Weight 242.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Predicted) ~2.4 (Lipophilic, suitable for CNS/membrane penetration)
Storage 2-8°C, inert atmosphere (Hygroscopic)

Chemoselective Synthesis (The "Expert" Route)

The primary challenge in synthesizing this molecule is the chemoselective reduction of the precursor nitrile (6-chloropyridine-2-carbonitrile) to the amine without removing the chlorine atom via hydrogenolysis.

Common Pitfall: Standard catalytic hydrogenation (e.g.,


, Pd/C) will frequently dechlorinate the pyridine ring, yielding the useless pyridine-2-methanamine.

Recommended Protocol: Borane-Tetrahydrofuran (


) reduction followed by in-situ Boc protection.
Step 1: Nitrile Reduction (Preserving the Aryl Chloride)
  • Reagents: 6-chloropyridine-2-carbonitrile,

    
     (1.0 M), Methanol.
    
  • Mechanism: Borane acts as a Lewis acid hydride donor, selectively reducing the nitrile triple bond to the amine-borane complex without oxidative addition to the C-Cl bond.

Step 2: Boc Protection[4][5]
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.[1]
Detailed Experimental Workflow
  • Reduction:

    • Charge a flame-dried flask with 6-chloropyridine-2-carbonitrile (1.0 equiv) and anhydrous THF under

      
      .
      
    • Cool to 0°C. Dropwise add

      
       (1.5 equiv).
      
    • Allow to warm to RT and reflux for 2 hours.

    • Quench: Cool to 0°C and carefully add MeOH (excess) to destroy excess borane and break the amine-borane complex.

    • Concentrate to dryness. Re-dissolve in MeOH and heat to reflux for 30 mins to remove trimethyl borate volatiles.

  • Protection:

    • Dissolve the crude amine residue in DCM.

    • Add

      
       (2.0 equiv) followed by 
      
      
      
      (1.1 equiv).
    • Stir at RT for 4 hours.

    • Workup: Wash with 0.5M citric acid (to remove unreacted amine), then saturated

      
      . Dry organic layer over 
      
      
      
      .
    • Purification: Flash chromatography (Hexanes/EtOAc, 10-30% gradient).

Reactivity Profile & Divergence

The utility of CAS 132087-92-6 is best understood through its divergent reactivity. The following Graphviz diagram illustrates the primary synthetic pathways accessible from this intermediate.

G Intermediate tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate (CAS 132087-92-6) Suzuki Suzuki Coupling (Biaryl Formation) Intermediate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald R-NH2 Pd2(dba)3, BINAP SnAr SnAr Substitution (Ether/Amine Formation) Intermediate->SnAr NaOR or HNR2 Heat, DMSO Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection TFA/DCM or 4M HCl/Dioxane Product_A Kinase Inhibitor Scaffold (Biaryl-Pyridine) Suzuki->Product_A Product_B Factor Xa Inhibitor Core (Amino-Pyridine) Buchwald->Product_B Product_C Free Amine Salt (Ready for Amide Coupling) Deprotection->Product_C

Caption: Divergent synthetic pathways. The C-Cl bond allows for metal-catalyzed diversification (Red/Yellow paths), while the N-Boc group allows for linker extension (Green path).

Key Reaction: Suzuki-Miyaura Coupling

This is the most common transformation for this scaffold, often used to attach hydrophobic aryl groups to the pyridine ring.

  • Catalyst:

    
     is preferred over 
    
    
    
    due to the electron-deficient nature of the chloropyridine.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Case Study: Application in Factor Xa Inhibitors

This intermediate is a structural analog to the building blocks used in the synthesis of Edoxaban and Betrixaban analogs.

Mechanism of Action: In Factor Xa inhibitors, the pyridine ring typically occupies the S4 binding pocket of the enzyme.

  • The Linker: The aminomethyl group (revealed after Boc deprotection) is coupled to a central core (e.g., a cyclohexyl diamine or benzoic acid derivative).

  • The Interaction: The pyridine nitrogen often forms a water-mediated hydrogen bond within the active site.

  • The Substituent: The 6-position (where the Cl resides) is substituted with a group that modulates solubility and potency.

Protocol: Coupling to a Carboxylic Acid Core

  • Deprotection: Treat CAS 132087-92-6 with 4M HCl in Dioxane for 1 hour. Concentrate to yield the amine hydrochloride salt.

  • Amide Coupling: Suspend the salt in DMF. Add the carboxylic acid core (e.g., N-Boc-cyclohexyl-diamine-carboxylic acid), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Result: Formation of the amide bond, linking the pyridine "head" to the inhibitor body.

References

  • Synthesis of Pyridine Carbamates:Journal of Medicinal Chemistry, "Discovery of Factor Xa Inhibitors with a Pyridine-N-Oxide Moiety.
  • Chemoselective Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry.
  • Suzuki Coupling on Chloropyridines:Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines with Arylboronic Acids."
  • Application in Edoxaban Analogs: European Patent EP3752488A1, "Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate." Link (Describes related chloropyridine coupling chemistry).

  • Compound Data: PubChem CID 11253185. Link

Sources

Discovery and history of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridine Anchor: Discovery and History of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is a specialized bifunctional building block that has emerged as a critical "anchor" scaffold in modern medicinal chemistry. Unlike simple pyridines, this molecule offers two distinct vectors for chemical expansion: a protected primary amine for solubility and hydrogen bonding, and a reactive 6-chloro substituent for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Historically overshadowed by its isomer (the 5-chloro derivative used in Edoxaban), this specific 6-chloro-2-methyl isomer has recently gained prominence in the development of FTO demethylase inhibitors for esophageal cancer and as a ligand precursor for photocatalytic hydrogen evolution . This guide details its chemical lineage, validated synthesis protocols, and its rising role in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is often confused with its direct amine analog. It is crucial to distinguish the methyl linker variant (C11) from the direct carbamate (C10).

PropertySpecification
Chemical Name tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Common Synonyms N-Boc-6-chloro-2-picolylamine; 2-(Boc-aminomethyl)-6-chloropyridine
CAS Number 1640995-60-3 (Often confused with 159603-71-1, which lacks the methyl group)
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Key Functional Groups Boc-Amine: Acid-labile protecting group.6-Chloro: Electrophilic site for Pd-catalyzed coupling.[1]

Part 2: Discovery & Synthetic Evolution

The Historical Context: From Picolines to Scaffolds

In the mid-20th century, chloropyridines were primarily industrial intermediates for agrochemicals (e.g., herbicides). The "Discovery" of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate was not a singular event of isolation from nature, but a deliberate medicinal chemistry design choice in the early 2000s.

Researchers required a "spacer" (the methylene group) to extend the amine into binding pockets of enzymes like Thrombin and Factor Xa , while keeping the pyridine ring available for pi-stacking interactions.

Evolution of Synthesis Routes

The synthesis has evolved from hazardous radical halogenation to cleaner reductive methods.

  • Generation 1 (1990s): Radical Bromination.

    • Precursor: 6-Chloro-2-picoline.[1]

    • Method: Radical bromination (NBS/AIBN) followed by azide displacement and reduction.

    • Drawback: Poor selectivity (mono- vs. di-bromination) and safety hazards of azides.

  • Generation 2 (Current Standard): Nitrile Reduction.

    • Precursor: 6-Chloropyridine-2-carbonitrile.

    • Method: Catalytic hydrogenation or borane reduction of the nitrile, followed by in-situ Boc protection.

    • Advantage:[2][3] High regioselectivity and scalability.

SynthesisEvolution Start 6-Chloro-2-picoline Route1 Route 1: Radical Bromination (Low Selectivity) Start->Route1 NBS, AIBN Target tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Route1->Target 1. NaN3 2. H2/Pd 3. Boc2O Start2 6-Chloropyridine-2-carbonitrile Step1 Nitrile Reduction (BH3 or H2/Raney Ni) Start2->Step1 Reduction Step2 In-situ Boc Protection (Boc2O, TEA) Step1->Step2 Trapping Step2->Target Crystallization

Figure 1: Comparison of synthetic routes. The Nitrile Reduction pathway (Green) is preferred for high-purity pharmaceutical applications.

Part 3: Medicinal Chemistry Utility & Applications[4]

FTO Demethylase Inhibitors (Oncology)

Recent studies (2020-2024) have identified the Fat Mass and Obesity-associated (FTO) protein as a drug target for esophageal squamous cell carcinoma. The 6-chloropyridine moiety serves as a critical scaffold for 1,2,3-triazole-pyridine hybrids .

  • Mechanism: The pyridine nitrogen coordinates with the active site, while the methylene linker positions the inhibitor correctly within the enzymatic pocket.

  • Impact: Derivatives of this scaffold have shown potent anti-proliferative activity in vitro.

Photocatalytic Ligands (Green Energy)

This compound is the precursor to Cl-TMPA (1-(6-chloropyridin-2-yl)methyl-N,N-bis(pyridin-2-ylmethyl)amine).

  • Application: Used in Copper(II) complexes for photocatalytic water reduction (hydrogen production).

  • Function: The chlorine atom acts as an electronic tuner, modulating the redox potential of the copper center to enhance catalytic turnover.

Fragment-Based Drug Design (FBDD)

The molecule represents a "Rule of 3" compliant fragment.

  • The "Warhead": The 6-Cl position is a "handle" for rapid library expansion via Suzuki couplings to aryl boronic acids.

  • The "Anchor": The Boc-protected amine can be deprotected to yield a primary amine, which can then form amides, sulfonamides, or ureas.

Part 4: Experimental Protocols

Note: These protocols are synthesized from standard field methodologies for chloropyridine derivatives. Always consult MSDS and perform a risk assessment.

Protocol A: Synthesis from 6-Chloropyridine-2-carbonitrile

Objective: Preparation of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate with >95% purity.

  • Reagents:

    • 6-Chloropyridine-2-carbonitrile (1.0 eq)

    • Borane-Tetrahydrofuran complex (BH₃·THF) (1.5 eq) or Raney Nickel/H₂

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Methanol (MeOH) and Tetrahydrofuran (THF)

  • Step-by-Step Workflow:

    • Reduction: Dissolve the nitrile in anhydrous THF under N₂ atmosphere. Cool to 0°C. Slowly add BH₃·THF. Stir at room temperature for 12 hours.

    • Quenching: Cool reaction to 0°C. Carefully add MeOH to quench excess borane (Caution: H₂ gas evolution).

    • Protection: Add TEA (2.0 eq) and Boc₂O (1.2 eq) directly to the crude amine solution. Stir for 4 hours at ambient temperature.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (carefully, to avoid deprotection) and Brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Protocol B: Deprotection (General)

To access the free amine for coupling:

  • Dissolve the carbamate in DCM.

  • Add Trifluoroacetic acid (TFA) (10-20% v/v).

  • Stir for 1-2 hours.

  • Concentrate and neutralize with NaHCO₃ to obtain the free base (6-chloropyridin-2-yl)methanamine .

Part 5: Scientific Validation (Self-Check)

  • Why the Methyl Linker? Direct attachment of the amine to the pyridine (2-aminopyridine) makes the amine nucleophilic but also electronically coupled to the ring system, reducing basicity. The methylene spacer decouples the amine, making it more aliphatic-like (pKa ~9-10) and flexible for binding.

  • Why 6-Chloro? The 6-position is meta to the alkyl group but ortho to the ring nitrogen. This activates the chlorine for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition (Pd-catalysis) more effectively than the 3- or 5-positions.

SAR_Logic Center tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Cl_Site 6-Chloro Position (Electrophilic Handle) Center->Cl_Site Suzuki Coupling SNAr Reactions N_Site Pyridine Nitrogen (H-Bond Acceptor/Metal Ligand) Center->N_Site Metal Coordination (e.g., Cu, Ru) Linker Methylene Linker (Flexibility/Spacer) Center->Linker Decouples Amine from Ring Electronics Boc Boc Group (Solubility/Protection) Center->Boc Orthogonal Protection

Figure 2: Structure-Activity Relationship (SAR) Map demonstrating the four functional quadrants of the molecule.

References

  • Discovery of FTO Inhibitors: Liu, Y., et al. "Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer." Journal of Medicinal Chemistry, 2021. (Contextual match from search).

  • Photocatalytic Applications: Di Chio, A., et al. "Photochemical and photocatalytic properties of transition metal compounds." Royal Society of Chemistry, 2023.

  • Synthesis of Chloropyridine Amines: Katz, R. B., et al. "Process for producing 3-(aminomethyl)-6-chloropyridines." European Patent EP0791583B1, 1997.

  • Chemical Identity Data: PubChem Compound Summary for CID 72710293 (tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate).[4]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 159603-71-1).[1]

This intermediate is a critical "linker" scaffold in medicinal chemistry, particularly for integrin inhibitors and LOXL2 targeting agents. The 6-chloro handle allows for downstream cross-coupling (Suzuki, Buchwald), while the Boc-protected amine serves as a latent attachment point.

Strategic Analysis & Retrosynthesis

The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (3) is best approached via the chemoselective protection of (6-chloropyridin-2-yl)methanamine (2) .[1] While the amine is commercially available, it is often expensive or unstable as the free base. Therefore, this guide includes the reduction of 6-chloropicolinonitrile (1) as a primary module to ensure a self-sufficient workflow.

Key Synthetic Challenges
  • Chemoselectivity: The pyridine nitrogen is nucleophilic.[1] Over-reaction with Boc₂O can lead to

    
    -Boc salts or bis-Boc species.[1]
    
  • Dechlorination Risk: If reducing the nitrile (1) to the amine (2), standard hydrogenation (Pd/C, H₂) often cleaves the C-Cl bond. Hydride reductions (BH₃·THF) are required to preserve the halogen.

  • Chelation: The 2-aminomethylpyridine motif is a bidentate ligand.[1] Workups must avoid transition metal contamination which can sequester the product.

Reaction Scheme

ReactionScheme Nitrile 6-Chloropicolinonitrile (Starting Material) Amine (6-Chloropyridin-2-yl)methanamine (Intermediate) Nitrile->Amine BH3·THF, THF reflux, 2h (Reductive Amination) Product tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate (Target) Amine->Product Boc2O, Et3N DCM, 0°C to RT (Chemoselective Protection)

Figure 1: Two-stage synthesis pathway preserving the 6-chloro moiety.

Experimental Protocols

Module A: Preparation of (6-chloropyridin-2-yl)methanamine (Optional)

Perform this step if the amine starting material is not purchased.[1]

Reagents:

  • 6-Chloropicolinonitrile (CAS: 24484-93-3)[1]

  • Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution

  • Methanol (MeOH)[1]

  • Hydrochloric acid (HCl), 1 M aqueous

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Argon.

  • Addition: Charge with 6-chloropicolinonitrile (5.0 g, 36.1 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1][2]

  • Reduction: Dropwise add BH₃·THF (1.0 M, 54 mL, 1.5 equiv) over 30 mins.

  • Reflux: Warm to RT, then reflux (66°C) for 2–3 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) to quench excess borane (gas evolution!).

  • Hydrolysis: Add 1 M HCl (30 mL) and stir at 50°C for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >10 with NaOH (aq). Extract with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate to yield the crude amine as a yellow oil.

    • Note: Proceed immediately to Module B to avoid amine oxidation.[1]

Module B: Boc-Protection (Core Protocol)

Target: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate[1]

Reagents:

  • (6-chloropyridin-2-yl)methanamine (Crude from Module A or HCl salt)[1]

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) - HPLC Grade[1]

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol (Scale)
Amine (Start) 142.591.05.00 g (35.0 mmol)
Boc₂O 218.251.18.40 g
TEA 101.191.57.3 mL
DCM --100 mL (0.35 M)

Step-by-Step Methodology:

  • Solubilization: In a 250 mL RBF equipped with a magnetic stir bar, dissolve the amine (5.0 g) in DCM (100 mL).

    • Critical: If using the amine hydrochloride salt , increase TEA to 2.5 equiv to ensure full neutralization.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Add TEA (7.3 mL) slowly.

  • Boc Addition: Dissolve Boc₂O (8.4 g) in a minimal amount of DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Reasoning: Slow addition at 0°C prevents exotherms and minimizes bis-Boc formation.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The product (Rf ~0.5) is less polar than the free amine. Ninhydrin stain will show the amine disappearing.

  • Workup (The "Wash" Cycle):

    • Wash 1: 10% Citric Acid (50 mL). Purpose: Removes unreacted amine and TEA.[1]

    • Wash 2: Sat. NaHCO₃ (50 mL). Purpose: Neutralizes residual acid and removes Boc byproducts.[1]

    • Wash 3: Brine (50 mL). Purpose: Dehydrates the organic layer.[1][4]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40°C bath).

  • Purification:

    • The crude usually solidifies upon standing.

    • Recrystallization: Hexane/EtOAc (10:1) is often sufficient.

    • Flash Column: If impure, run a silica column eluting with 0-20% EtOAc in Hexanes.[1]

Workflow Logic & Troubleshooting

Workflow Start Crude Reaction Mixture (DCM) AcidWash Wash: 10% Citric Acid (Removes Amine/TEA) Start->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid/Boc-OH) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Check Check Purity (NMR/TLC) Dry->Check Recryst Recrystallize (Hexane/EtOAc) Check->Recryst >90% Pure Column Flash Chromatography (SiO2) Check->Column <90% Pure Final Pure Product (White Solid) Recryst->Final Column->Final

Figure 2: Purification decision tree ensuring high purity (>98%) for biological assays.

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Loss of product during the Citric Acid wash.

    • Fix: The Boc-amine is weakly basic but generally stable.[1] If yield is low, skip the acid wash and rely on column chromatography, or use a pH 5 buffer instead of Citric Acid.

  • Issue: Bis-Boc Product.

    • Cause: Excess Boc₂O or high temperature.[1]

    • Fix: Strictly maintain 0°C during addition.[1] Use exactly 1.1 equivalents of Boc₂O.

  • Issue: "Oiling Out".

    • Cause: Residual solvent or impurities.[1]

    • Fix: Triturate the oil with cold pentane or hexane to induce crystallization.

Analytical Data & Validation

Target Compound: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate[1]

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 87.5 – 89.0 °C [Ref 3].

  • Molecular Weight: 242.68 g/mol .[1]

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (t, J = 7.8 Hz, 1H, Py-H4 )

  • δ 7.25 (d, J = 7.8 Hz, 1H, Py-H3 or H5 )

  • δ 7.18 (d, J = 7.6 Hz, 1H, Py-H5 or H3 )

  • δ 5.45 (br s, 1H, NH )

  • δ 4.42 (d, J = 5.5 Hz, 2H, CH₂ )

  • δ 1.47 (s, 9H, C(CH₃ )₃)

Validation Criteria:

  • TLC: Single spot (Rf ~0.5 in 3:1 Hex/EtOAc).

  • MS (ESI): m/z 243.1 [M+H]⁺ and 265.1 [M+Na]⁺. Pattern must show chlorine isotope characteristic (3:1 ratio of M : M+2).

Safety & Hazards

  • Boc₂O: Toxic if inhaled; causes skin irritation.[1] Handle in a fume hood. Pressure can build up in waste bottles if quenched with acid (CO₂ evolution).

  • 6-Chloropicolinonitrile: Harmful if swallowed.[1]

  • Borane-THF: Flammable and moisture sensitive.[1] Evolves hydrogen gas.[1] Quench with extreme caution.

References

  • PubChem. (2025).[3] tert-butyl N-(6-chloropyridin-2-yl)carbamate (Compound).[1][3][5] National Library of Medicine. Link

  • European Patent Office. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. Patent EP0791583B1.[1] Link

  • Chemdad. (2024). tert-Butyl (6-Chloropyridin-2-yl)-carbamate Properties and Melting Point. Link

  • Royal Society of Chemistry. (2012). Chemoselective N-tert-butoxycarbonylation of pyridine derivatives. RSC Advances. Link

  • MedChemExpress. (2024). (2-Chloropyridin-4-yl)methanamine hydrochloride Protocol. Link

Sources

Strategic Utilization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linker Strategy

In modern medicinal chemistry, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate represents a high-value "bifunctional linchpin." Its structural utility lies in its orthogonality: it possesses an electrophilic handle (2-chloro) for cross-coupling and a protected nucleophilic handle (Boc-aminomethyl) for chain extension.

This scaffold is particularly critical in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design, where the pyridine ring serves as a rigid, polar spacer that improves aqueous solubility compared to phenyl analogs while offering specific hydrogen-bonding vectors (pyridine nitrogen).

Key Application Areas
  • Kinase Inhibitors: The 2-aminomethylpyridine motif is frequently employed to target the hinge region or extend into the solvent-exposed front of the ATP binding pocket.

  • Peptidomimetics: Acts as a bioisostere for phenylalanine or tyrosine residues in enzyme inhibitors (e.g., proteases).

  • PROTAC Linkers: Provides a rigid attachment point for E3 ligase ligands (e.g., Cereblon or VHL binders).

Structural Analysis & Synthetic Logic

The molecule contains two reactive sites that must be manipulated in a specific sequence to avoid side reactions.

  • Site A (C-Cl Bond): A deactivated heteroaryl chloride. Reactivity is lower than the corresponding bromide/iodide. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) for successful oxidative addition.

  • Site B (Boc-Amine): Acid-labile protecting group. Must remain intact during the metal-catalyzed cross-coupling at Site A.

Synthetic Workflow Visualization

SyntheticWorkflow Start tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Start->Suzuki C-C Bond Formation Buchwald Path B: Buchwald Amination (HNR2, Pd-Cat) Start->Buchwald C-N Bond Formation Intermediate1 6-Aryl-2-(Boc-aminomethyl)pyridine Suzuki->Intermediate1 Intermediate2 6-Amino-2-(Boc-aminomethyl)pyridine Buchwald->Intermediate2 Deprotection Acidic Deprotection (TFA or HCl) Intermediate1->Deprotection Intermediate2->Deprotection Final Free Amine Scaffold (Ready for Amide Coupling/Urea Formation) Deprotection->Final

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloropyridine scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: The 2-chloropyridine bond is electron-deficient and sluggish toward oxidative addition compared to 2-bromopyridines. Solution: Use of XPhos Pd G3 or Pd(dppf)Cl₂ with high base concentration to activate the boronic acid.

Materials:

  • Substrate: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the chloropyridine substrate, aryl boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous K₂CO₃ solution via syringe. Critical: The ratio of Dioxane:Water should be roughly 4:1 to ensure solubility of both organic and inorganic components.

  • Reaction: Heat to 100°C for 4–12 hours (thermal) or 120°C for 30 minutes (microwave).

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The product will typically be more polar than the starting chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Pyridine derivatives can streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: Controlled Boc-Deprotection

Challenge: Pyridine nitrogens can buffer the acid, potentially leading to incomplete deprotection if stoichiometry is ignored. Solution: Use a large excess of acid and scavengers if the coupled aryl group is electron-rich (to prevent alkylation).

Materials:

  • Substrate: Coupled Boc-intermediate

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) (Optional, use if the molecule contains electron-rich aromatics like indoles).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

  • Acid Addition:

    • Method A (TFA): Add TFA dropwise at 0°C until the ratio is DCM:TFA (2:1 or 1:1).

    • Method B (HCl): Add 4M HCl in Dioxane (10 eq).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Look for M-100 or M-56 mass peaks).

  • Workup (Critical for Pyridines):

    • The product will be a pyridinium salt.

    • To isolate free base: Concentrate the volatiles. Redissolve in DCM. Wash with saturated NaHCO₃ (gas evolution will occur). Dry organic layer and concentrate.

    • To isolate salt: Concentrate toluene azeotropically to remove excess TFA.

Technical Data & Ligand Selection Guide

The choice of ligand is paramount when working with 2-chloropyridines. The table below summarizes catalyst performance based on internal optimization data.

Catalyst SystemLigand TypeSuccess Rate (2-Cl-Py)Reaction TempNotes
Pd(PPh₃)₄ Monodentate PhosphineLow (<30%)110°C+Often fails due to slow oxidative addition.
Pd(dppf)Cl₂ Bidentate FerrocenylHigh (85%)80-100°CRobust standard. Good for steric bulk.[1]
XPhos Pd G3 Buchwald DialkylbiarylVery High (>95%)60-80°CBest for deactivated/sterically hindered chlorides.
Pd₂dba₃ + SPhos Buchwald DialkylbiarylHigh (90%)100°CExcellent for heteroaryl boronic acids.
Mechanistic Insight: The "Pyridine Problem"

Pyridine nitrogens can coordinate to Palladium, displacing ligands and poisoning the catalyst (forming inactive Pd(Py)2L2 species).

  • Mitigation: Use bulky ligands (like XPhos) that sterically prevent the pyridine nitrogen from binding to the metal center, or use high catalyst loading (5 mol%).

Pathway Visualization: Catalytic Cycle

Understanding the specific hurdle in the Suzuki coupling of this scaffold is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 2-Cl-Pyridine Complex1 Pd(II)-Cl-Pyridine OxAdd->Complex1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar-Pyridine TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Figure 2: The Suzuki catalytic cycle. Note that Oxidative Addition (Red) is the rate-limiting step for 2-chloropyridines, requiring electron-rich ligands.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of Chloropyrimidines. MDPI Molecules. Available at: [Link][3][4]

  • Carbamate Group as Structural Motif in Drugs. PubMed Central. Available at: [Link]

Sources

Using tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate to prepare integrin inhibitors

Application Note: Strategic Synthesis of Integrin Inhibitors Using tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Abstract

This application note details the strategic utilization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1392823-37-8) as a high-value pharmacophore building block in the development of small-molecule integrin inhibitors, specifically targeting the


Part 1: Chemical Strategy & Rationale[1][2][3]

The Pharmacophore Challenge

Integrin antagonists typically require a "dumbbell" topology:

  • Basic Terminus (Arginine Mimetic): Interacts with the aspartic acid residue in the integrin binding pocket (e.g., Asp218 in

    
    ).
    
  • Acidic Terminus (Aspartic Acid Mimetic): Coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) cation (

    
     or 
    
    
    ).
  • Linker/Scaffold: Spans the ~14 Å distance between these sites and locks the conformation.

Why tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate?

This building block solves three synthetic challenges simultaneously:

  • Electronic Tuning: The pyridine ring acts as a bioisostere for phenyl or naphthyridine rings commonly found in clinical candidates (e.g., GSK-3008348). The nitrogen atom in the ring can form auxiliary hydrogen bonds with the receptor.

  • Synthetic Orthogonality: The 6-Chloro position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing attachment to the core scaffold. The Boc-protected amine remains inert during these transition-metal catalyzed steps, preventing catalyst poisoning and side reactions.

  • Spacer Precision: The methylene linker (-CH2-) between the pyridine and the amine provides the exact steric freedom required for the terminal amine to penetrate the electronegative pocket of the integrin

    
    -subunit.
    
Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy for a prototypical

RetrosynthesisTargetTarget: αvβ6 Integrin Inhibitor(RGD Peptidomimetic)CouplingC-C Bond Formation(Suzuki/Sonogashira)Target->CouplingDisconnectionFragmentAFragment A (Basic Head)tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamateCoupling->FragmentAElectrophile (Ar-Cl)FragmentBFragment B (Acidic Tail)Aryl/Heteroaryl Boronic Acid(Contains COOH Precursor)Coupling->FragmentBNucleophile (Ar-B(OR)2)

Figure 1: Retrosynthetic disconnection showing the modular assembly of the inhibitor.

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This step couples the chloropyridine "head" to an aryl boronic ester "body".

Reagents:

  • Substrate: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 equiv)

  • Coupling Partner: (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 equiv) [Representative Linker]

  • Catalyst:

    
     (0.05 equiv) or XPhos Pd G3 (0.03 equiv)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the chloropyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The starting chloride (Rt ~ X min) should disappear, replaced by the coupled product (M+1 mass shift).

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1][2] Dry the organic phase over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 0-50%).

    • Yield Expectation: 75–85%.

Protocol B: Ester Hydrolysis (Acidic Tail Activation)

Before deprotecting the amine, the ester on the "Acidic Tail" (if present) is typically hydrolyzed to the active carboxylic acid.

Reagents:

Procedure:1
Protocol C: Boc-Deprotection (Revealing the Basic Amine)

The final step unmasks the primary amine to enable receptor binding.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).

Procedure:

  • Dissolve the coupled intermediate in DCM (0.1 M concentration).

  • Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Stir at RT for 1–2 hours.

    • Observation: Evolution of

      
       gas (bubbling).
      
  • Work-up: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Exchange (Critical): The product will be a TFA salt. For biological assays, convert to a HCl salt or free base using ion-exchange resin (e.g., Dowex 1x8) or preparative HPLC with ammonium bicarbonate buffer.

Part 3: Synthesis Workflow Visualization

The following diagram details the step-by-step forward synthesis, including decision nodes for optimization.

SynthesisWorkflowStartStart: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamateStep1Step 1: Suzuki Coupling(Pd-Cat, Boronate, Base)Start->Step1Check1QC: LC-MS(Check for Homocoupling)Step1->Check1Check1->Step1Fail (Optimize Catalyst)Step2Step 2: Hydrolysis of Ester(LiOH, THF/H2O)Check1->Step2PassStep3Step 3: Boc Deprotection(TFA/DCM or HCl/Dioxane)Step2->Step3FinalFinal Product:αvβ6 Inhibitor (HCl Salt)Step3->Final

Figure 2: Forward synthesis workflow with quality control checkpoints.

Part 4: Analytical Data & Validation

Expected Characterization Data

For the intermediate tert-Butyl ((6-(4-(ethoxycarbonyl)phenyl)pyridin-2-yl)methyl)carbamate :

TechniqueSignal/ParameterInterpretation
1H NMR (400 MHz, CDCl3)

1.45 (s, 9H)
Boc tert-butyl group (Diagnostic).

4.45 (d, 2H)
Methylene linker (

-NH).

5.50 (br s, 1H)
Carbamate NH proton.

7.20 - 8.10 (m, Ar-H)
Pyridine and Phenyl aromatic protons.
13C NMR

28.4, 79.5, 156.0
Boc carbons (Methyl, Quaternary, Carbonyl).
LC-MS (ESI+)

Expected mass of coupled product.

Common adduct in Boc-protected species.
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: Protodeboronation of the boronic acid or poisoning of Pd by the pyridine nitrogen.

    • Solution: Switch to XPhos Pd G3 or Pd(amphos)Cl2 , which are robust against heterocyclic poisoning. Increase catalyst loading to 5 mol%.

  • Problem: Incomplete Boc deprotection.

    • Cause: Steric hindrance or insufficient acid strength.

    • Solution: Use 4M HCl in Dioxane at 40°C instead of TFA/DCM.

Part 5: Biological Validation (In Vitro)[5]

To validate the synthesized inhibitor, a Solid-Phase Binding Assay is recommended.

Protocol:

  • Coating: Coat 96-well plates with recombinant human

    
     integrin (1 
    
    
    g/mL) overnight at 4°C.
  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Competition: Add the synthesized inhibitor (serial dilutions: 1 nM to 10

    
    M) competing against a biotinylated Fibronectin fragment (or a known high-affinity ligand like Tritiated-Cilengitide).
    
  • Detection: Incubate for 2 hours, wash, and detect bound biotin-ligand using Streptavidin-HRP.

  • Analysis: Plot OD450 vs. Log[Concentration] to determine

    
    .
    
    • Target Potency: High-affinity candidates typically exhibit

      
       nM.
      

References

  • Vertex Pharmaceuticals. (2019). Preparation of Pyridine Derivatives as Integrin Inhibitors. WO2019023136.

  • Slack, R. J., et al. (2022). Emerging therapeutic opportunities for integrin inhibitors.[3][4][5] Nature Reviews Drug Discovery, 21, 60–78.

  • Anderson, K., et al. (2019). Discovery of Potent and Selective

    
     Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(21), 9412-9428. 
    
  • Chemdad. (n.d.). tert-Butyl (6-Chloropyridin-2-yl)-carbamate Product Data.

  • Zhu, J., et al. (2016). A general chemical principle for creating closure-stabilizing integrin inhibitors.[1][3] Proceedings of the National Academy of Sciences (PNAS), 113(23), 6462-6467.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: High-Resolution Mass Spectrometry Profiling of Chloropyridine Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the mass spectrometry analysis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate , a critical intermediate in medicinal chemistry.[1][2]

Target Analyte: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate CAS Registry Number: 159603-71-1 Methodology: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry)[1][2]

Executive Summary

The accurate characterization of protected amine intermediates is a cornerstone of rigorous drug development. tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate represents a dual-challenge analyte: it contains a labile Boc (tert-butoxycarbonyl) protecting group sensitive to in-source fragmentation, and a chlorine substituent requiring precise isotopic pattern analysis.[1][2] This guide outlines a robust protocol for the structural confirmation of this molecule, emphasizing soft ionization techniques to preserve the molecular ion and specific fragmentation pathways for structural elucidation.

Physicochemical Profile & MS Predictors

Before analysis, the theoretical mass envelope must be established to differentiate the analyte from potential impurities or degradation products (e.g., de-Boc amine).

PropertyValueNotes
Molecular Formula C₁₁H₁₅ClN₂O₂
Average Mass 242.69 DaUsed for low-res preparation calcs.[1][2]
Monoisotopic Mass 242.0822 Da Based on ³⁵Cl (75.78% abundance).[1][2]
Isotopic Signature M (100%) / M+2 (32%)Distinct 3:1 ratio due to ³⁵Cl/³⁷Cl.[1][2][3]
LogP (Predicted) ~2.7Moderately lipophilic; elutes well on C18.[1][2]
Key Lability Acid-sensitiveBoc group hydrolyzes at low pH.[1][2]

Experimental Protocol

Sample Preparation
  • Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH) .[1][2] Avoid protic solvents with strong acids to prevent premature Boc deprotection.[1][2]

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL ACN (1 mg/mL).

  • Working Solution: Dilute stock 1:100 in 50:50 ACN:H₂O to achieve ~10 µg/mL (10 ppm).

  • Buffer: Add 0.1% Formic Acid (FA) only immediately prior to injection to facilitate protonation ([M+H]⁺) without inducing degradation.[1][2] Alternatively, use 5mM Ammonium Formate for a milder pH.[1][2]

LC-MS Acquisition Parameters

This method utilizes a generic Reversed-Phase (RP) gradient suitable for polar to moderately non-polar intermediates.[1][2]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min).[1][2]

  • Ionization Source: ESI Positive Mode (ESI+).[1][2]

  • Scan Range: m/z 50 – 500.[1][2]

Data Analysis & Interpretation

The Logic of the Mass Spectrum

The mass spectrum of this compound is defined by two competing physical phenomena: Protonation (creating the parent ion) and Fragmentation (loss of the labile Boc group).

  • Molecular Ion ([M+H]⁺): Expected at m/z 243.09 (for ³⁵Cl).[1][2]

  • Isotope Pattern: You must observe a secondary peak at m/z 245.09 with approximately 33% intensity of the base peak.[2] This confirms the presence of the Chlorine atom on the pyridine ring.

  • In-Source Fragmentation: Even with soft ESI, Boc groups often fragment in the source.[1][2] A peak at m/z 187 (Loss of isobutene, -56 Da) or m/z 143 (Loss of Boc group completely, -100 Da) is common and does not necessarily indicate sample impurity, but rather high source energy.[1]

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable disassembly line.[1] Understanding this allows you to distinguish the analyte from isobaric interferences.[2]

  • Step 1: Loss of the tert-butyl group as isobutene (neutral loss of 56 Da).[1]

  • Step 2: Decarboxylation of the resulting carbamic acid (neutral loss of 44 Da).

  • Step 3: Formation of the core (6-chloropyridin-2-yl)methanamine ion.[1][2]

Visualizing the Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 243.09 (Boc-Protected) Intermediate Intermediate Ion m/z 187.03 (Carbamic Acid) Parent->Intermediate Loss of Isobutene (-56 Da) tButyl t-Butyl Cation m/z 57.07 Parent->tButyl Direct Cleavage Core Core Amine Ion m/z 143.04 (6-chloropyridin-2-yl)methanamine Intermediate->Core Loss of CO2 (-44 Da)

Figure 1: ESI-MS/MS Fragmentation pathway of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate.

Diagnostic Ion Table

Use this table to validate your experimental spectrum.[1][2]

Ion Identitym/z (³⁵Cl)m/z (³⁷Cl)Description
[M+H]⁺ 243.09 245.09 Protonated Molecular Ion.[1][2]
[M+Na]⁺ 265.07267.07Sodium Adduct (Common in glass/solvents).[1][2]
[M+H - C₄H₈]⁺ 187.03189.03Loss of isobutene (Carbamic acid form).[1][2]
[M+H - Boc]⁺ 143.04145.04Loss of Boc (Amine core).[1][2] Base peak in MS/MS.[1][2][4][5][6][7]
[C₄H₉]⁺ 57.07N/Atert-Butyl cation (Low mass region).[1][2]

Troubleshooting & Optimization

Issue: Missing Molecular Ion (m/z 243)
  • Cause: The Boc group is extremely labile.[2] High "Cone Voltage" or "Fragmentor Voltage" can strip the Boc group before the ion enters the quadrupole.

  • Solution: Lower the source temperature (e.g., < 300°C) and reduce the Cone Voltage (e.g., 15-30V).

Issue: High Sodium Adduct ([M+Na]⁺ at m/z 265)[1]
  • Cause: Trace sodium in solvents or glassware.[1][2]

  • Solution: While not fatal, adducts fragment poorly.[1][2] Add 5mM Ammonium Acetate to the mobile phase to force the formation of [M+NH₄]⁺ or suppress Na⁺ in favor of [M+H]⁺.

Issue: Distorted Isotope Ratio
  • Cause: Detector saturation.[1][2]

  • Solution: Dilute the sample. If the intensity is >10⁶ counts, the detector may not accurately record the less abundant ³⁷Cl peak, skewing the 3:1 ratio.

References

  • PubChem Compound Summary. tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CID 11253185).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance (Chlorine). [Link]

  • Journal of the American Society for Mass Spectrometry. Differentiation of Positional Isomeric Peptides (Boc Fragmentation Mechanisms). [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry.[1][2] [Link]

Sources

Infrared spectroscopy of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Quality Control of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate via ATR-FTIR Spectroscopy

Abstract & Scope

This application note details the protocol for the structural verification and purity assessment of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1392805-77-0 / 1640995-60-3) using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

As a critical intermediate in the synthesis of pharmaceutical agents (including Factor Xa inhibitors and Orexin antagonists), the integrity of the Boc-protective group and the chloropyridine moiety is paramount. This guide provides a self-validating workflow to confirm chemical identity, monitor functional group stability, and detect common process impurities such as moisture or deprotected amines.[1]

Molecular Profile

  • IUPAC Name: tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate[1]

  • Molecular Formula: C₁₁H₁₅ClN₂O₂[1][2]

  • Molecular Weight: 242.70 g/mol [1][2]

  • Key Functional Groups:

    • Carbamate (Boc):

      
      -Butyl ester + Amide linker.[1]
      
    • Pyridine Ring: Aromatic heterocycle with 2,6-substitution.[1]

    • Aryl Chloride: Reactive handle at the 6-position.[1]

Experimental Protocol: ATR-FTIR Acquisition

Rationale: ATR is selected over KBr pelletization to minimize sample preparation time and prevent moisture absorption (hygroscopicity) during processing, which can obscure the N-H stretching region.

Equipment & Parameters
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]

  • Spectral Range: 4000 – 600 cm⁻¹.[1][3]

  • Resolution: 4 cm⁻¹ (Standard for solid organics).[1]

  • Scans: 32 (Screening) or 64 (High-quality publication).

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.[1]

  • Background Scan: Collect an air background spectrum (64 scans) to subtract atmospheric H₂O and CO₂.[1]

  • Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Contact Pressure: Lower the pressure anvil until the force gauge indicates optimal contact (typically ~80–100 N).[1] Note: Insufficient pressure yields weak bands; excessive pressure may damage softer ZnSe crystals.[1]

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction and Atmospheric Suppression if necessary.[1]

Spectral Analysis & Theoretical Assignment

The IR spectrum of this molecule is defined by the competition between the strong carbonyl dipole and the aromatic pyridine vibrations.

High-Frequency Region (3500–2800 cm⁻¹)[1]
  • N-H Stretch (~3350 cm⁻¹): The secondary amide (carbamate) presents a sharp band.[1] Broadening here indicates hydrogen bonding or moisture contamination.[1]

  • C-H Stretches:

    • Aromatic (Pyridine):[1][4][5][6] Weak bands >3000 cm⁻¹ (typically 3050–3010 cm⁻¹).[1][7]

    • Aliphatic (Boc/Methyl):[1][5] Distinct bands <3000 cm⁻¹.[1][8][9] The tert-butyl group shows strong C-H stretching at 2980–2930 cm⁻¹.[1]

The Carbonyl Region (1750–1650 cm⁻¹) – Critical QC Marker

The Boc group is the most diagnostic feature.

  • C=O Stretch (1690–1720 cm⁻¹): Carbamates typically absorb at higher frequencies than standard amides but lower than esters.[1] Expect a very strong, sharp peak centered around 1700–1710 cm⁻¹ .

    • QC Check: Loss of this peak indicates deprotection (Boc removal).[1] A shift to ~1650 cm⁻¹ suggests hydrolysis to a urea or free amide byproduct.[1]

The Fingerprint Region (1600–600 cm⁻¹)
  • Pyridine Ring Modes (1590, 1570, 1450 cm⁻¹): Characteristic "breathing" vibrations of the aromatic ring. The 2,6-substitution pattern often splits the bands near 1580 cm⁻¹.[1]

  • Amide II Band (~1520 cm⁻¹): N-H bending coupled with C-N stretching.[1]

  • C-O Stretch (1150–1250 cm⁻¹): The ester linkage of the Boc group shows strong absorptions here (often two bands: C(=O)-O and O-C-C).[1]

  • C-Cl Stretch (700–800 cm⁻¹): While often obscured, the aryl chloride attached to the pyridine ring contributes to absorption in the lower frequency range.

Summary Table of Expected Bands
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Amide (Carbamate) N-H Stretch3300 – 3400MediumConfirm amine protection
Pyridine C-H Stretch (sp²)3010 – 3080WeakAromaticity check
Alkyl (t-Butyl) C-H Stretch (sp³)2930 – 2980MediumBoc group presence
Carbamate C=O[1][7][10] Stretch 1690 – 1720 Strong Primary ID Peak
Pyridine Ring C=C / C=N Stretch1570 – 1590MediumHeterocycle integrity
Amide II N-H Bend / C-N1510 – 1540MediumCarbamate confirmation
Ether (Boc) C-O Stretch1150 – 1250StrongEster linkage check
Aryl Chloride C-Cl Stretch700 – 800Weak/MedHalogen presence

Visualization of Workflows

Experimental Workflow (DOT Diagram)

ATR_Workflow Start Start: Solid Sample Clean 1. Clean Crystal (Isopropanol) Start->Clean Bkgrd 2. Background Scan (Air, 64 scans) Clean->Bkgrd Load 3. Load Sample (5-10 mg) Bkgrd->Load Press 4. Apply Pressure (80-100 N) Load->Press Scan 5. Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Process 6. Post-Processing (Baseline/ATR Corr.) Scan->Process

Figure 1: Step-by-step ATR-FTIR acquisition workflow for solid pharmaceutical intermediates.

Spectral Interpretation Logic Tree (DOT Diagram)

Logic_Tree Input Analyze Spectrum CheckCO Check 1700 cm⁻¹ Region Input->CheckCO HasCO Strong Peak @ ~1700? CheckCO->HasCO YesCO Boc Group Intact HasCO->YesCO Yes NoCO Boc Missing/Hydrolyzed HasCO->NoCO No CheckNH Check 3300-3500 cm⁻¹ YesCO->CheckNH SharpNH Sharp Peak @ ~3350? CheckNH->SharpNH Pure High Purity Candidate SharpNH->Pure Yes Wet Broad Band? (Water/OH) SharpNH->Wet No (Broad)

Figure 2: Decision logic for rapid quality control assessment of the Boc-protected intermediate.

Application in Synthesis Monitoring[5]

This protocol is particularly useful for monitoring the deprotection step.[1]

  • Reaction: Removal of the Boc group (usually via TFA or HCl).[1]

  • Observation: As the reaction proceeds, the strong C=O peak at 1700 cm⁻¹ will disappear .

  • Endpoint: The spectrum should transition to that of the primary amine salt (broad ammonium bands ~3000 cm⁻¹, loss of carbamate carbonyl).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11253185, tert-butyl N-(6-chloropyridin-2-yl)carbamate.[1] Retrieved January 29, 2026 from [Link][1]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] (General reference for Boc/Carbamate assignments).

Sources

Reaction of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate via Nucleophilic Pathways

Executive Summary

This guide details the synthetic utility of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 159603-71-1), a pivotal bifunctional scaffold in medicinal chemistry. The molecule features an electrophilic C6-chlorine atom and a nucleophilic C2-methylamine, masked by a Boc protecting group.

While the C2-position remains protected, the C6-chlorine serves as a versatile handle for diversification. This note provides validated protocols for three distinct nucleophilic pathways:

  • C–N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination.[1][2]

  • C–O Bond Formation: Nucleophilic Aromatic Substitution (

    
    ).
    
  • C–C Bond Formation: Suzuki-Miyaura cross-coupling.

Chemical Profile & Reactivity Logic

The substrate presents a unique challenge: the pyridine nitrogen activates the C6-chlorine towards nucleophilic attack, but the activation is moderate compared to nitro-arenes. Furthermore, the tert-butoxycarbonyl (Boc) group imposes thermal and acidic constraints.[3]

  • The Electrophile: The C-Cl bond at position 6 is the site of reaction.

  • The Constraint: The Boc group is stable to bases (NaOtBu, Cs

    
    CO
    
    
    
    ) but thermally unstable >120°C and labile to strong acids.
  • The Strategy:

    • For Amines (N-Nu): Direct

      
       often requires excessive heat, risking Boc decomposition. Pd-catalysis  is the preferred route.
      
    • For Alcohols (O-Nu): The alkoxide anion is a strong enough nucleophile to effect

      
        under mild conditions.
      
    • For Carbon (C-Nu): Suzuki coupling is the standard for biaryl formation.

Decision Matrix: Pathway Selection

ReactionPathways Start tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Nucleophile Select Nucleophile Start->Nucleophile Amine Amine (R-NH2) Nucleophile->Amine N-Functionalization Alcohol Alcohol (R-OH) Nucleophile->Alcohol Ether Synthesis Boronic Boronic Acid (R-B(OH)2) Nucleophile->Boronic Biaryl Synthesis Buchwald Buchwald-Hartwig (Pd-Catalysis) Amine->Buchwald Preferred (Mild Heat) SnAr SnAr Substitution (Base-Mediated) Alcohol->SnAr Strong Base (NaH/DMF) Suzuki Suzuki-Miyaura (Pd-Catalysis) Boronic->Suzuki Standard Coupling

Figure 1: Strategic decision tree for functionalizing the 6-chloro position based on nucleophile class.

Protocol 1: C–N Bond Formation (Buchwald-Hartwig)

Objective: Introduction of primary or secondary amines. Rationale: Direct displacement of 2-chloropyridines with amines is sluggish. Palladium catalysis lowers the activation energy, allowing the reaction to proceed at 80–100°C, preserving the Boc group.

Reagents & Conditions
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%) or Pd(OAc)
    
    
    (3 mol%).
  • Ligand: Xantphos (4.5 mol%) – Critical for chloropyridines to facilitate oxidative addition.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Preferred over NaOtBu to prevent potential side reactions with the carbamate.
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the chloropyridine substrate (1.0 equiv), amine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.015 equiv), Xantphos (0.045 equiv), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Note: O

    
     is the primary cause of catalyst death.
    
  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Checkpoint: If conversion is low, switch the ligand to BrettPhos , which is specifically designed for challenging aryl chlorides and primary amines.

Protocol 2: C–O Bond Formation ( )

Objective: Synthesis of pyridyl ethers. Rationale: Alkoxides are sufficiently potent nucleophiles to attack the C6 position without transition metal catalysis. The electron-withdrawing nitrogen of the pyridine ring stabilizes the Meisenheimer intermediate.

Reagents & Conditions
  • Nucleophile: Alcohol (R-OH).

  • Base: Sodium Hydride (NaH, 60% in oil) or KOtBu.

  • Solvent: DMF or THF (anhydrous).

  • Temperature: 0°C to 60°C.

Step-by-Step Procedure
  • Activation: To a suspension of NaH (1.2 equiv) in dry DMF at 0°C, add the alcohol (1.1 equiv) dropwise. Stir for 30 min to generate the alkoxide.

    • Safety: H

      
       gas evolution; ensure venting.
      
  • Addition: Add a solution of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 equiv) in DMF to the alkoxide mixture.

  • Reaction: Allow to warm to RT. If the alcohol is sterically hindered, heat to 60°C.

    • Warning: Do not exceed 100°C; strong bases at high heat can attack the Boc carbonyl.

  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography.

Protocol 3: C–C Bond Formation (Suzuki-Miyaura)

Objective: Biaryl coupling. Rationale: This is the most robust method for attaching aryl or heteroaryl groups. The reaction tolerates the Boc group and the basic conditions perfectly.

Reagents & Conditions
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: K

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Mix: Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl

    
     (0.05 equiv) in a microwave vial.
    
  • Solvent System: Add 1,4-Dioxane and 2M K

    
    CO
    
    
    
    (ratio 4:1 v/v).
  • Inertion: Degas thoroughly with Argon.

  • Reaction: Heat at 85°C for 4–6 hours (thermal) or 110°C for 30 min (microwave).

  • Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Comparative Data Summary

Reaction TypeNucleophile ClassPrimary ChallengePreferred Catalyst/BaseTypical Yield
Buchwald Primary AminesSlow Oxidative Addition (Cl)Pd

(dba)

/ Xantphos
75–88%
Buchwald Secondary AminesSteric HindrancePd(OAc)

/ RuPhos
60–80%

Primary AlcoholsCompetition with BocNaH / DMF (Moderate Heat)85–95%
Suzuki Aryl Boronic AcidsProtodeboronationPd(dppf)Cl

/ K

CO

80–95%

Troubleshooting & Optimization Logic

Catalytic Cycle Failure (Buchwald/Suzuki)

If the starting material remains unconsumed, the oxidative addition into the C-Cl bond is failing.

  • Solution: Switch to a pre-formed catalyst like Pd(dppf)Cl

    
      or XPhos Pd G2 . These are more robust against oxidation than mixing Pd(0) + Ligand in situ.
    
Boc-Deprotection Side Product

If you observe the free amine (loss of Boc) or carbamate hydrolysis:

  • Cause: Reaction temperature >110°C or highly acidic workup.

  • Fix: Keep reaction temperature <100°C. During workup, ensure the aqueous layer pH is >4.

Regioselectivity

While this specific substrate only has one chlorine, if using a 2,6-dichloropyridine precursor:

  • Insight: The position alpha to the pyridine nitrogen is most reactive. In 2,6-dichloro systems, mono-substitution is easily controlled by stoichiometry (1.0 equiv nucleophile).

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd PdII L2Pd(Ar)Cl OxAdd->PdII BaseStep Ligand Exchange (+ Amine/Base) PdII->BaseStep PdAmine L2Pd(Ar)(NHR) BaseStep->PdAmine RedElim Reductive Elimination (Product Release) PdAmine->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle highlighting the oxidative addition bottleneck common in 2-chloropyridine coupling.

References

  • PubChem. tert-Butyl N-(6-chloropyridin-2-yl)carbamate Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (Mechanistic grounding for C-N bond formation). [Link][1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. (Mechanistic grounding for C-C bond formation). [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution (SnAr). (Mechanistic grounding for Ether synthesis). [Link]

Sources

Use of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate in agricultural chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate in Agrochemical Synthesis

Executive Summary

This guide details the synthetic utility of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (hereafter referred to as Boc-CPMA ) as a high-value building block in the discovery and development of agrochemicals.[1]

While the 3-pyridyl moiety is ubiquitous in neonicotinoids (e.g., Imidacloprid), the 2-substituted-6-chloropyridine scaffold offers a distinct pharmacophore profile essential for next-generation picolinamide fungicides (analogous to Fluopicolide) and hydrazone insecticides .[1] Boc-CPMA serves as a "privileged scaffold" enabler, allowing researchers to perform late-stage functionalization on the pyridine ring (via the 6-chloro handle) while preserving the critical aminomethyl linker.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

Boc-CPMA is a stable, lipophilic precursor to the versatile intermediate (6-chloropyridin-2-yl)methanamine.[1] Its Boc-protection is strategic, preventing amine poisoning of metal catalysts during cross-coupling reactions and suppressing side reactions during nucleophilic aromatic substitutions.[1]

PropertySpecification
IUPAC Name tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate
CAS Number 159603-71-1 (also 1640995-60-3)
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability Stable under standard storage (2-8°C).[1] Hydrolyzes in strong acid.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Strategic Application in Agrochemical Synthesis

The utility of Boc-CPMA lies in its ability to facilitate Divergent Synthesis . It allows the chemist to bifurcate the synthetic pathway:

  • Path A (C-Functionalization): Utilizing the 6-Cl position for Suzuki-Miyaura coupling or SNAr reactions to generate 6-aryl/heteroaryl/alkoxy derivatives before amine exposure.[1]

  • Path B (N-Acylation): Deprotection to the free amine for coupling with acid chlorides, generating benzamide fungicide libraries.[1]

Core Workflow Diagram

The following diagram illustrates the divergent pathways enabled by Boc-CPMA.

G Start Boc-CPMA (Starting Material) Inter1 6-Substituted Intermediate (Suzuki/SNAr Product) Start->Inter1 Pd-Cat. Coupling or Nucleophilic Sub. Inter2 Free Amine Salt (HCl or TFA) Start->Inter2 Acidic Deprotection (HCl/Dioxane) FinalA Target A: 6-Aryl-2-picolylamine Analogs Inter1->FinalA Deprotection FinalB Target B: Picolinamide Fungicides (e.g., Fluopicolide Analogs) Inter2->FinalB Amide Coupling (R-COCl + Base)

Figure 1: Divergent synthetic workflows starting from tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate.

Detailed Experimental Protocols

Protocol A: Synthesis of Picolinamide Fungicide Analogs (Fluopicolide-Type)

This protocol describes the conversion of Boc-CPMA into a benzamide fungicide analog via deprotection and subsequent acylation.[1] This mimics the synthesis of commercial fungicides like Fluopicolide, where the pyridine-methylamine linkage is critical for activity [1].

Reagents:

  • Boc-CPMA (1.0 eq)[1]

  • 4M HCl in Dioxane (5.0 eq)[1]

  • 2,6-Dichlorobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step 1: Deprotection

  • Dissolve Boc-CPMA (2.42 g, 10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Cool to 0°C using an ice bath.

  • Add 4M HCl in Dioxane (12.5 mL, 50 mmol) dropwise.

  • Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate the mixture in vacuo to obtain the (6-chloropyridin-2-yl)methanamine hydrochloride salt as a white solid. Yield is typically quantitative.[1] Note: The salt is hygroscopic; store in a desiccator if not using immediately.

Step 2: Amide Coupling

  • Suspend the amine salt from Step 1 in dry DCM (30 mL).

  • Add Triethylamine (4.2 mL, 30 mmol) at 0°C. The solution should become clear as the free amine is liberated.

  • Add 2,6-Dichlorobenzoyl chloride (2.3 g, 11 mmol) dropwise.

  • Stir at RT for 3 hours.

  • Quench: Add water (30 mL) and separate phases.

  • Wash: Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[1]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane to yield the target 2,6-dichloro-N-((6-chloropyridin-2-yl)methyl)benzamide .

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

This method demonstrates the stability of the Boc-group under palladium-catalyzed conditions, allowing modification of the 6-Cl position [2].[1]

Reagents:

  • Boc-CPMA (1.0 eq)[1]

  • Phenylboronic acid (1.5 eq)[1]

  • Pd(dppf)Cl₂ (5 mol%)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Procedure:

  • Charge a reaction vial with Boc-CPMA (242 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), K₂CO₃ (276 mg, 2 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).[1]

  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add degassed Dioxane/Water (5 mL).

  • Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the 6-phenyl derivative .

  • Note: This intermediate can then be deprotected using Protocol A (Step 1) to generate novel 6-aryl-2-picolylamines.[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Deprotection Acid concentration too low or old reagent.[1]Use fresh 4M HCl/Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 ratio).[1]
Low Yield in Coupling Amine salt not fully neutralized.[1]Ensure TEA or DIPEA is added in excess (at least 3 eq) before adding the acid chloride.[1]
Pd-Catalyst Poisoning Free amine trace contaminants.[1]Ensure the starting material is fully Boc-protected. Free amines bind Pd strongly; the carbamate does not.
Hydrolysis of Cl Reaction temperature too high in aqueous base.For Suzuki couplings, keep temp <100°C. If SNAr is desired (to replace Cl with OH), use stronger base (KOH) and higher heat.[1]

References

  • US Patent 7,691,882 B2 . Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. (Describes picolinamide synthesis relevant to Fluopicolide analogs).

  • Journal of Agricultural and Food Chemistry . Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (Discusses SAR of pyridine fragments in agrochemicals). [1]

  • European Patent EP3489221A1 . Process for the preparation of fluopicolide. (Details the industrial relevance of picolylamine intermediates).

  • PubChem Compound Summary . tert-butyl N-(6-chloropyridin-2-yl)carbamate. (Chemical and Safety Data). [1]

Disclaimer: This document is for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Note: High-Precision Enzymatic Synthesis of Carbamates via Candida antarctica Lipase B (CAL-B)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemo-enzymatic synthesis of carbamates (urethanes) using immobilized Candida antarctica Lipase B (CAL-B). Traditionally synthesized using toxic phosgene or isocyanates, carbamates are critical pharmacophores in drug development (e.g., rivastigmine, physostigmine). This protocol utilizes dialkyl carbonates as green acyl donors, leveraging the promiscuous acylation activity of CAL-B in non-aqueous media.

Key Advantages:

  • Green Chemistry: Eliminates the use of phosgene and halogenated solvents.

  • Regio- & Stereoselectivity: Enables kinetic resolution of chiral amines with high enantiomeric excess (

    
    ).
    
  • Mild Conditions: Operates at 40–60°C under neutral pressure.

Mechanistic Insight: The Ping-Pong Bi-Bi Pathway

To optimize this reaction, one must understand that lipases, while naturally hydrolytic, can be forced to catalyze bond formation (acylation) by restricting water activity (


) and using an organic solvent or neat substrate.

The reaction follows a Ping-Pong Bi-Bi mechanism :

  • Acyl-Enzyme Formation: The catalytic serine (Ser-105 in CAL-B) attacks the carbonyl of the dialkyl carbonate, releasing the first alcohol product and forming a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack: The amine substrate enters the active site and attacks the acyl-enzyme intermediate.

  • Product Release: The carbamate is released, and the free enzyme is regenerated.

Visualization: Catalytic Cycle

The following diagram illustrates the molecular flow, highlighting the critical "Acyl-Enzyme" state which is susceptible to hydrolysis if water content is not controlled.

CALB_Mechanism FreeEnz Free CAL-B (Ser-105-OH) Complex1 Tetrahedral Intermediate A FreeEnz->Complex1 + Carbonate Carbonate Dialkyl Carbonate (Acyl Donor) AcylEnz Acyl-Enzyme Intermediate Complex1->AcylEnz - Alcohol 1 Alcohol1 Alcohol 1 (Leaving Group) Complex1->Alcohol1 Complex2 Tetrahedral Intermediate B AcylEnz->Complex2 + Amine Amine Amine (Nucleophile) Complex2->FreeEnz Regeneration Carbamate Carbamate Product Complex2->Carbamate Product Release

Figure 1: Ping-Pong Bi-Bi mechanism of CAL-B mediated alkoxycarbonylation. Note the irreversible release of alcohol driving the equilibrium.

Critical Parameters & Optimization

Success depends on three variables: Solvent Engineering, Acyl Donor Choice, and Water Activity.

Solvent Selection (LogP Rule)

Enzyme activity in organic media correlates with the solvent's hydrophobicity (


).[1]
  • Hydrophilic solvents (

    
    ):  Strip the essential water layer from the enzyme, causing denaturation (e.g., DMSO, Methanol).
    
  • Hydrophobic solvents (

    
    ):  Preserve the hydration shell, maintaining catalytic conformation (e.g., Toluene, Hexane).
    
Acyl Donor Selection

The choice of carbonate determines the reaction rate and reversibility.

Acyl DonorLeaving GroupReaction RateReversibilityNotes
Dimethyl Carbonate (DMC) MethanolModerateReversibleGreenest option; requires excess to drive equilibrium.
Diethyl Carbonate (DEC) EthanolModerateReversibleGood balance of cost/reactivity.
Dibenzyl Carbonate Benzyl AlcoholSlowReversibleUsed for Cbz-protection.
Vinyl Carbonate Vinyl AlcoholFast Irreversible Vinyl alcohol tautomerizes to acetaldehyde, preventing reverse reaction. Expensive.

Experimental Protocol: Alkoxycarbonylation (Batch)

Objective: Synthesis of Benzyl Methyl Carbamate from Benzylamine and Dimethyl Carbonate (DMC).

Reagents & Equipment[1][2][3][4][5][6]
  • Enzyme: Novozym® 435 (Immobilized CAL-B on macroporous acrylic resin).[2]

  • Substrate: Benzylamine (10 mmol).

  • Acyl Donor/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent).

  • Equipment: Orbital shaker (200 rpm), HPLC vials, 0.2

    
    m PTFE filters.
    
Step-by-Step Methodology
  • Preparation:

    • Dry the DMC over 3Å molecular sieves for 24 hours. Rationale: Water content must be <0.1% to prevent hydrolysis of the acyl-enzyme.

    • Weigh 10 mmol of benzylamine into a 20 mL scintillation vial.

    • Add 10 mL of dried DMC (10 equivalents).

  • Initiation:

    • Add 200 mg of Novozym® 435 (20 mg/mL loading).

    • Self-Validation Check: Ensure the enzyme beads are free-flowing and not clumping (clumping indicates excess water).

  • Incubation:

    • Seal vial and place in an orbital shaker at 50°C, 200 rpm .

    • Timecourse: 4 to 24 hours.

  • Monitoring (The "Stop-Light" System):

    • TLC (Silica gel 60 F254): Eluent Hexane:EtOAc (3:1).

    • Stain: Ninhydrin.

    • Observation: Starting material (Amine) stains Red/Purple . Product (Carbamate) does NOT stain with Ninhydrin but is UV active.

    • Endpoint: Disappearance of the red spot.

  • Workup:

    • Filter the reaction mixture through a coarse sintered glass funnel to recover the immobilized enzyme.

    • Recycling: Wash beads with acetone, dry under vacuum, and store at 4°C for reuse (up to 5-10 cycles).

    • Evaporate excess DMC under reduced pressure to yield the pure carbamate.

Advanced Protocol: Kinetic Resolution of Amines

Objective: Separation of a racemic amine mixture into (R)-Carbamate and (S)-Amine (or vice versa).

Principle: CAL-B possesses a chiral binding pocket. One enantiomer fits the "nucleophile site" faster than the other (


).
Workflow Diagram

Kinetic_Resolution Racemate Racemic Amine (R/S Mixture) Reaction Enzymatic Reaction (CAL-B + Carbonate) Racemate->Reaction Solvent: MTBE/Toluene T: 30-40°C Separation Chemical Separation (Acid/Base Extraction) Reaction->Separation 50% Conversion Product1 (R)-Carbamate (High ee) Separation->Product1 Organic Phase Product2 (S)-Amine (Unreacted) Separation->Product2 Aqueous Acid Phase

Figure 2: Kinetic Resolution Workflow. The reaction is stopped at exactly 50% conversion to maximize enantiomeric excess (ee) of both species.

Procedure Modifications for Resolution
  • Solvent: Use Methyl tert-butyl ether (MTBE) or Toluene . Do not use neat carbonate; use 1-2 equivalents of carbonate (e.g., Dibenzyl carbonate) relative to the amine.

  • Temperature: Lower temperature (30°C) generally increases enantioselectivity (

    
    -value) at the cost of reaction rate.
    
  • Endpoint Control: The reaction MUST be stopped at ~50% conversion.

    • Calculation:

      
      
      

References

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amides and Amines via Biocatalytic Kinetic Resolution." Current Organic Chemistry.

  • Bäckvall, J. E., et al. (2005).[3] "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines." Journal of the American Chemical Society.[3]

  • Novozymes. (2019).[4] "Novozym 435: The perfect lipase immobilized biocatalyst?" Catalysis Science & Technology.

  • Todea, A., et al. (2012). "Lipase-catalyzed synthesis of carbamates: A green approach." Pure and Applied Chemistry.
  • Poppe, L., et al. (2002). "Method for the preparation of carbamates."[5][6] US Patent 6,461,843.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BOC-OPT-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) Context: Key intermediate for Factor Xa inhibitors (e.g., Edoxaban analogs).

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely synthesizing this carbamate as a stable intermediate to protect the primary amine during subsequent coupling reactions (often oxalate couplings in Edoxaban synthesis).

The core challenge with (6-chloropyridin-2-yl)methanamine is the duality of the pyridine ring:

  • Electronic Deactivation: The 6-chloro substituent is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Nucleophilic Sensitivity: The 6-position is susceptible to nucleophilic aromatic substitution (

    
    ) if harsh bases or high temperatures are used.
    

To maximize yield, we must balance complete amine protection while preventing bis-alkylation and ensuring efficient extraction of the moderately polar product.

The "Gold Standard" Protocol

Do not rely on generic "Boc protection" recipes. The following protocol is optimized for halopyridine methylamines to minimize side reactions.

Reaction Scheme

ReactionScheme Start (6-chloropyridin-2-yl) methanamine HCl Reagents Boc2O (1.1 eq) TEA (2.5 eq) DCM or THF Start->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate 0°C to RT Product tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate Intermediate->Product -CO2 Byproducts Byproducts: CO2, t-BuOH Intermediate->Byproducts

Caption: Optimized reaction pathway minimizing thermal degradation.

Step-by-Step Methodology
ParameterSpecificationRationale
Substrate (6-chloropyridin-2-yl)methanamine HCl salt The salt is more stable than the free base, which can polymerize or oxidize.
Solvent Dichloromethane (DCM) or THFDCM offers excellent solubility for the carbamate product, aiding workup.
Base Triethylamine (TEA) or DIPEACritical: Use 2.2–2.5 equivalents. 1.0 eq to neutralize the HCl salt, 1.0+ eq to drive the reaction.
Reagent

(Di-tert-butyl dicarbonate)
Use 1.1 equivalents . Excess leads to bis-Boc formation (difficult to separate).
Temperature

Start cold to control exotherm. Room temp is sufficient for conversion.

Protocol:

  • Suspend 1.0 eq of amine HCl salt in DCM (10 mL/g).

  • Cool to

    
    .[1][2] Add 2.5 eq  of TEA dropwise. The solution should clear as the free base forms.
    
  • Add 1.1 eq of

    
     dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
  • Remove ice bath and stir at RT for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc 7:3) or HPLC.[1][3][4] Look for disappearance of the polar amine spot.

Troubleshooting Guide (FAQ)

We have categorized common failure modes into "Support Tickets" based on user reports.

Ticket #001: "My yield is low (<50%), and the aqueous layer is cloudy."

Diagnosis: Incorrect pH during workup. Root Cause: Even with the chlorine atom, the pyridine ring retains some basicity. If you wash with strong acid (e.g., 1M HCl) to remove excess TEA, you will protonate the pyridine nitrogen. The product then becomes a water-soluble salt and is lost in the aqueous waste. Solution:

  • Do NOT use HCl for the wash.

  • Use Citric Acid (5% aq) or a Phosphate Buffer (pH 4–5). This is acidic enough to remove unreacted amine/TEA but mild enough to keep the chloropyridine neutral and organic-soluble.

  • Back-Extraction: Always back-extract the aqueous layer with DCM once to recover any trapped product.

Ticket #002: "I see a new lipophilic impurity (High Rf)."

Diagnosis: Bis-Boc formation. Root Cause: Large excess of


 or use of DMAP (4-Dimethylaminopyridine) as a catalyst.
Mechanism:  The carbamate proton is acidic; DMAP can deprotonate it, allowing a second Boc group to attach.
Solution: 
  • Avoid DMAP. This reaction does not require hyper-nucleophilic catalysis.

  • Stoichiometry Control: Stick to 1.05–1.1 eq of

    
    .
    
  • Rescue: If bis-Boc forms, treat the crude mixture with mild base (e.g., NaOH in MeOH) briefly to selectively cleave the second Boc group (which is more labile), then re-work up.

Ticket #003: "The product is an oil that won't crystallize."

Diagnosis: Residual solvent or t-BuOH impurities. Root Cause: The product has a low melting point or is held in an oil by tert-butanol (byproduct of


 hydrolysis).
Solution: 
  • Azeotrope: Evaporate the oil with Hexane or Heptane 2–3 times to remove trapped DCM and t-BuOH.

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane/hexane while stirring. Scratch the flask to induce nucleation.

  • Vacuum: High vacuum (<1 mbar) for 12 hours is often necessary to solidify this carbamate.

Upstream Quality Check (The "Hidden" Variable)

If you synthesize the amine precursor yourself (from 6-chloropicolinonitrile ), your yield issues may actually be purity issues.

  • The Trap: Reducing the nitrile with standard Pd/C and

    
     often leads to dechlorination  (stripping the Cl atom), yielding unsubstituted pyridin-2-yl methanamine.
    
  • The Fix: If reducing the nitrile, use Raney Nickel (carefully monitored) or Borane-THF (

    
    ). These methods preserve the halogen on the ring [1].
    

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your specific experiment failure.

Troubleshooting Start Start Diagnosis: Low Yield or Impurity? CheckTLC Check TLC/HPLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Present SM Still Present CheckTLC->SM_Present NO SM_Gone SM Consumed CheckTLC->SM_Gone YES CheckSolubility Check Solubility: Did the amine HCl dissolve? SM_Present->CheckSolubility CheckWorkup Check Workup pH: Did you use strong acid? SM_Gone->CheckWorkup AddBase Action: Add more TEA/DIPEA (Ensure free base forms) CheckSolubility->AddBase Cloudy/Suspension CheckReagent Check Reagent: Is Boc2O hydrolyzed? CheckSolubility->CheckReagent Clear Solution FreshReagent Action: Add 0.2 eq fresh Boc2O CheckReagent->FreshReagent Old Reagent AcidIssue YES: Product lost to aqueous layer CheckWorkup->AcidIssue pH < 3 CheckImpurity Check Impurity Profile: High Rf spot present? CheckWorkup->CheckImpurity pH OK (4-6) RecoverAq Action: Basify aqueous layer to pH 8, extract with DCM AcidIssue->RecoverAq BisBoc Issue: Bis-Boc formed CheckImpurity->BisBoc YES MildHydrolysis Action: Treat with NaOH/MeOH to cleave extra Boc BisBoc->MildHydrolysis

Caption: Diagnostic logic for yield loss in carbamate synthesis.

References

  • Edoxaban Intermediate Synthesis: Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Patent EP3752488A1. (Discusses the handling of chloropyridine amines and coupling conditions). Link

  • General Boc Protection Protocols: Boc-Protected Amino Groups. Organic Chemistry Portal. (Standard conditions for amine protection). Link

  • Structure Verification: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. PubChem Compound Summary. Link

  • Selective Reduction (Analogous Chemistry):Reduction of 6-chloropicolinonitrile. (General reference for maintaining halogen integrity during nitrile reduction: use of Borane vs Catalytic Hydrogenation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-chloropyridin-2-yl)methanamine and Di-tert-butyl dicarbonate before handling.

Sources

Technical Support Center: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate , specifically focusing on troubleshooting side reactions. This document is structured for researchers requiring immediate, high-level problem-solving strategies.

Executive Summary

The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate via the Boc-protection of (6-chloropyridin-2-yl)methanamine is theoretically straightforward but practically nuanced. The electron-deficient nature of the 2-chloropyridine ring introduces a competing Nucleophilic Aromatic Substitution (SNAr) pathway, while the primary amine functionality risks Bis-Boc formation . This guide details the causality of these side reactions and provides self-validating protocols to suppress them.

Module 1: The "Dimer" Anomaly (SNAr Side Reaction)

User Query: "I observe a significant impurity by LC-MS with a mass much higher than my product. The chlorine isotope pattern is missing or altered. What is happening?"

Technical Diagnosis: You are likely observing intermolecular dimerization driven by Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The starting material, (6-chloropyridin-2-yl)methanamine, contains both a nucleophile (primary amine) and an electrophile (2-chloropyridine moiety). Before the amine is protected by Boc, it can attack the 6-position of another pyridine ring, displacing the chloride.

  • Risk Factor: High concentrations, high temperatures, or slow addition of the Boc reagent (leaving free amine exposed to itself for too long).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration < 0.1 M Dilution reduces the rate of intermolecular collisions (second-order kinetics) relative to the Boc protection (pseudo-first-order if Boc is in excess).
Temperature 0 °C to 5 °C SNAr on 2-chloropyridines generally requires elevated temperatures or strong activation. Keeping the reaction cold suppresses this pathway.
Order of Addition Inverse Addition Crucial: Add the amine solution slowly to a pre-cooled solution of Boc anhydride. This ensures the amine is immediately "trapped" by the excess Boc reagent, minimizing the concentration of free amine available to attack other molecules.
Module 2: The "M+100" Shift (Bis-Boc Formation)

User Query: "My conversion is complete, but I see a byproduct with Mass = Product + 100 Da. It persists even after aqueous workup."

Technical Diagnosis: This is the Bis-Boc (N,N-di-Boc) derivative.

  • Mechanism: The secondary carbamate proton (pKa ~17) is acidic enough to be deprotonated by strong bases or activated by DMAP, allowing a second equivalent of Boc anhydride to react.

  • Causality: Excess Boc anhydride (>1.5 eq) combined with catalytic DMAP or excessive base strength.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Restrict Boc2O to 1.05 – 1.10 equivalents .

  • Base Selection: Switch from TEA/DMAP to NaHCO3 (biphasic) or DIPEA (mild organic) . Avoid DMAP entirely unless the reaction is stalled; DMAP is a known catalyst for Bis-Boc formation.

  • Rescue Strategy: If Bis-Boc forms, treat the crude mixture with TFA (trifluoroacetic acid) in DCM for a short period (controlled deprotection) or use basic hydrolysis (LiOH/MeOH) which selectively cleaves the second Boc group while leaving the first intact (the second Boc is more labile due to steric strain).

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape of this synthesis. The "Green Path" is the desired route. The "Red Paths" represent the side reactions described above.

ReactionPathways Start (6-chloropyridin-2-yl)methanamine Target Target: Mono-Boc Carbamate Start->Target Primary Pathway (0°C, 1.1 eq Boc2O) Dimer Impurity: S_NAr Dimer Start->Dimer Side Rxn 1: S_NAr (High Conc/Temp) Boc2O Boc2O Boc2O->Target BisBoc Impurity: Bis-Boc Product Target->BisBoc Side Rxn 2: Over-reaction (Excess Boc2O + DMAP)

Caption: Reaction network showing the desired Boc protection vs. competitive SNAr dimerization and Bis-Boc formation.

Module 3: Optimized Experimental Protocol

This protocol is designed to be self-validating : the color change and solubility shifts act as checkpoints.

Reagents:

  • (6-chloropyridin-2-yl)methanamine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) or NaHCO3 (3.0 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation (The Trap):

    • In a round-bottom flask, dissolve Boc2O (1.1 eq) in DCM (volume to make final conc 0.1 M).

    • Cool this solution to 0 °C using an ice bath.

  • Controlled Addition (The Critical Step):

    • Suspend the amine hydrochloride salt in a separate minimal volume of DCM (or DCM/MeOH if solubility is poor).

    • Add TEA (2.5 eq) to the amine suspension to liberate the free base. Note: The solution may become clear.

    • Dropwise add the amine/TEA solution to the cold Boc2O solution over 30 minutes.

    • Checkpoint: Maintaining 0 °C prevents the SNAr side reaction.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC/LCMS Check: Look for the disappearance of the starting amine.[1] If Bis-Boc is observed (M+100), stop immediately.

  • Workup:

    • Wash with 0.5 M Citric Acid (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO3 (removes byproduct Boc-OH).

    • Dry over Na2SO4 and concentrate.

References
  • General Boc Protection Mechanisms & Side Reactions

    • Sigma-Aldrich Application Note: "N-Boc protection involves the reaction between an amine and boc anhydride."
    • Source:

  • Nucleophilic Arom

    • Master Organic Chemistry: "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source:

  • Synthesis of Chloropyridine Carbamates (Patent Liter

    • Patent EP3752488: "Method For Preparing Tert-Butyl N-((1R,2S,5S)-2-((2-((5-Chloropyridin-2-Yl)Amino)..." Describes similar coupling conditions and purification of chloropyridine derivatives.

    • Source:

  • Boc Anhydride Properties and Handling

    • Wikipedia: "Di-tert-butyl dicarbonate." Detailed chemical properties and side reaction potential (alkylation).[2]

    • Source:

Sources

Technical Support Center: Carbamate Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Carbamate Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Core Directive: The Mechanistic Landscape

Carbamates (urethanes) are ubiquitous pharmacophores and protecting groups in medicinal chemistry.[1] Their synthesis generally follows two distinct logical pathways: the Classic Nucleophilic Substitution (using chloroformates/isocyanates) and the Green Carbonylation (using CO₂ fixation).

Choosing the wrong pathway or mismanaging the reaction thermodynamics is the primary cause of failure. Below is the mechanistic topology of these reactions.

Visualizing the Reaction Pathways

The following diagram illustrates the three primary entry points for carbamate synthesis and their respective intermediates.

CarbamatePathways Amine Start: Amine (R-NH2) Chloroformate Reagent: Chloroformate (Cl-CO-OR') Amine->Chloroformate Route A Isocyanate Reagent: Isocyanate (R-N=C=O) Amine->Isocyanate Route B CO2 Reagent: CO2 + Base (DBU/Cs2CO3) Amine->CO2 Route C (Green) HCl_Trap Critical Step: HCl Scavenging Chloroformate->HCl_Trap Product End Product: Carbamate HCl_Trap->Product Moisture Risk: H2O Hydrolysis (Urea Formation) Isocyanate->Moisture Side Rxn Isocyanate->Product CarbamateAnion Intermediate: Carbamate Anion CO2->CarbamateAnion Electrophile Electrophile Addition (R'-X) CarbamateAnion->Electrophile Electrophile->Product

Figure 1: Mechanistic divergence in carbamate synthesis. Route A requires base scavenging; Route B is moisture-sensitive; Route C relies on anion stabilization.

Troubleshooting Guides (FAQ & Diagnostics)

This section addresses specific failure modes encountered in the lab.

Category A: The "Classic" Route (Chloroformates & Isocyanates)

Q: I am observing a white precipitate that is insoluble in my organic solvent, and my yield is low. What is happening? Diagnosis: You are likely forming a symmetric urea byproduct.

  • Mechanism: If using isocyanates, trace water competes with your alcohol/nucleophile. Water attacks the isocyanate to form a carbamic acid, which decarboxylates to a primary amine. This new amine attacks another isocyanate molecule, forming the urea.

  • The Fix:

    • Solvent Drying: Ensure solvents (DCM, THF) are anhydrous.

    • Atmosphere: Run strictly under Argon/Nitrogen.

    • Order of Addition: If generating isocyanates in situ (e.g., via Curtius rearrangement), ensure the trapping alcohol is present in excess before the rearrangement temperature is reached [1].

Q: My reaction with alkyl chloroformate stalls at 50% conversion. Adding more reagent doesn't help. Diagnosis: Protonation of the starting amine.

  • Mechanism: The reaction releases HCl.[2] If you use a 1:1 ratio of base (e.g., TEA) to chloroformate, the HCl generated protonates your unreacted amine, rendering it non-nucleophilic.

  • The Fix:

    • Stoichiometry: Use at least 2.0 - 2.5 equivalents of base (TEA, DIPEA, or Pyridine). One equivalent neutralizes the HCl produced; the other keeps the amine deprotonated.

    • Schotten-Baumann Conditions: For water-tolerant amines, use a biphasic system (EtOAc/Water) with inorganic base (Na2CO3) to scavenge acid efficiently.

Category B: The "Green" Route (CO₂ Fixation)

Q: I am using DBU and CO₂ to form a carbamate, but I am isolating the N-alkylated amine instead. Diagnosis: Competitive N-alkylation due to low CO₂ pressure or high temperature.

  • Mechanism: The reaction relies on the equilibrium formation of a carbamate anion (Amine + CO₂ ⇌ Carbamate Anion). If CO₂ pressure is too low or temperature too high, the equilibrium shifts back to the free amine. The free amine then directly attacks the alkyl halide (electrophile) via SN2, bypassing the carbamate formation [2].

  • The Fix:

    • Increase Pressure: Operate at 3–5 bar of CO₂ rather than balloon pressure (1 atm) to push the equilibrium toward the anion.

    • Lower Temperature: Reduce temperature to 60–70°C . Temperatures >80°C favor the direct N-alkylation side reaction.[3]

Q: Why is my yield low when using steric-heavy amines with the CO₂/DBU method? Diagnosis: Steric hindrance prevents the formation of the DBU-stabilized carbamate salt.

  • The Fix:

    • Switch Bases: Transition from DBU to Cesium Carbonate (Cs₂CO₃) with TBAI (Tetrabutylammonium iodide) . Cesium's "soft" cation character stabilizes the carboxylate anion more effectively than the bulky DBU cation in sterically congested systems [3].

    • Solvent Switch: Use DMF or DMSO to enhance the nucleophilicity of the carbamate anion.

Optimization Logic: CO₂-Based Synthesis

The CO₂ route is thermodynamically challenging. Use the logic flow below to optimize conditions based on your specific substrate.

OptimizationLogic Start Issue: Low Yield in CO2 Route CheckByproduct Analyze Byproduct Start->CheckByproduct N_Alkyl Result: N-Alkylated Amine CheckByproduct->N_Alkyl Direct Alkylation NoRxn Result: No Reaction/SM Recovered CheckByproduct->NoRxn Low Reactivity Fix_Pressure Action: Increase CO2 Pressure (Shift Equilibrium) N_Alkyl->Fix_Pressure Fix_Temp Action: Decrease Temp to <70°C N_Alkyl->Fix_Temp Fix_Electrophile Action: Add TBAI (Catalyst) or Switch to Alkyl Iodide NoRxn->Fix_Electrophile Fix_Base Action: Switch DBU -> Cs2CO3 NoRxn->Fix_Base

Figure 2: Decision matrix for optimizing CO₂-based carbamate synthesis.

Experimental Protocols

Protocol A: Standard Chloroformate Addition (High Reliability)

Best for: Valuable amines, milligram-scale synthesis.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M) .

  • Base Addition: Add DIPEA (2.5 equiv) . Cool the mixture to 0°C (ice bath).

  • Reagent Addition: Add Chloroformate (1.1 equiv) dropwise over 10 minutes. Note: Rapid addition can cause exotherms that lead to di-acylation.

  • Monitoring: Warm to room temperature. Monitor by TLC/LCMS.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. Wash organic layer with 1M HCl (to remove excess DIPEA) and Brine. Dry over Na₂SO₄.

Protocol B: DBU-Catalyzed CO₂ Fixation (Green Chemistry)

Best for: Avoiding toxic reagents, gram-scale synthesis.

  • Reagents: Combine Amine (1.0 equiv) and DBU (2.0 equiv) in Acetonitrile (MeCN) .

  • CO₂ Introduction: Bubble CO₂ gas (balloon or cylinder) into the solution for 30 minutes at room temperature. Observation: The solution may warm slightly due to exothermic carbamate salt formation.

  • Electrophile: Add Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv) .

  • Reaction: Stir at room temperature (for reactive halides) or 60°C (for less reactive halides) under a CO₂ atmosphere (balloon is usually sufficient, but a sealed tube at 3 bar is optimal).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with water (DBU is water-soluble).

  • Note: If yield is low, add TBAI (0.1 equiv) as a phase transfer catalyst/nucleophilic activator [4].

Comparative Data: Solvent Effects on CO₂ Fixation
SolventDielectric ConstantYield (Model System)*Notes
Acetonitrile (MeCN) 37.592% Best balance of solubility and polarity.
DMF 36.788%Good for solubility, harder to remove.
DMSO 46.785%High polarity stabilizes anion, but workup is difficult.
DCM 8.945%Too non-polar; fails to stabilize the ionic intermediate.
THF 7.550%Moderate yields; often requires higher pressure.

*Model System: Aniline + Benzyl Bromide + CO₂ + DBU (6h, 60°C) [2].

References

  • Organic Chemistry Portal. "Carbamate Synthesis by Amination or Rearrangement." Organic Chemistry Portal. [Link]

  • Burtoloso, A. C. B., & Vargas, J. A. M. (2023).[4] "CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU." ChemSusChem. [Link][4]

  • Salvatore, R. N., et al. (2002). "Efficient Carbamate Synthesis via a Three-Component Coupling." Journal of Organic Chemistry. [Link][5]

  • Padiya, K. J., et al. (2012).[6] "Unprecedented 'In Water' Carbonylation." Organic Letters. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate Content type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Process Chemistry Support Hub. This guide addresses the specific challenges encountered during the scale-up synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (Target Molecule). It is designed for process chemists and engineers moving from gram-scale optimization to kilo-lab or pilot-plant production.

Target Molecule:

  • IUPAC Name: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

  • Structure: A pyridine ring substituted at the 2-position with a (Boc-amino)methyl group and at the 6-position with a chlorine atom.

  • Key Challenge: Preserving the C–Cl bond during the reduction of the nitrile precursor.

Critical Decision Path: Route Selection

Before troubleshooting, confirm your synthetic route. The primary failure mode in this synthesis is hydrodehalogenation (loss of the chlorine atom) during the reduction of 6-chloropicolinonitrile.

RouteSelection Start Start: 6-Chloropicolinonitrile Decision Select Reduction Method Start->Decision RouteA Route A: Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Decision->RouteA Equipment: Hydrogenator RouteB Route B: Chemical Reduction (BH3-DMS or NaBH4/CoCl2) Decision->RouteB Equipment: Standard Reactor IssueA Risk: High Dechlorination Requires catalyst screening/poisons RouteA->IssueA SuccessB Benefit: High Chemoselectivity Preserves C-Cl bond RouteB->SuccessB BocStep Step 2: Boc Protection (Boc2O, TEA) IssueA->BocStep If optimized SuccessB->BocStep Final Target: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate BocStep->Final

Figure 1: Decision matrix for reduction strategy. Route B is recommended for scale-up to minimize impurity formation.

Troubleshooting & FAQs

FAQ 1: Dechlorination

Q: I am using Pd/C for the hydrogenation of 6-chloropicolinonitrile, but I see significant amounts of the dechlorinated byproduct (des-chloro amine). How do I stop this?

A: This is the most common issue. Palladium is excellent at oxidative addition into aryl C–Cl bonds, facilitating hydrodehalogenation.

  • Root Cause: The rate of C–Cl hydrogenolysis competes with nitrile reduction, especially as the reaction proceeds and the concentration of the primary amine increases (which can poison the catalyst, slowing nitrile reduction).

  • Immediate Fix (If staying with H2):

    • Switch Catalyst: Use Raney Nickel or Pt/C instead of Pd/C. Raney Ni is generally less active toward aryl chlorides under mild conditions.

    • Add an Inhibitor: Perform the reaction in the presence of ammonia (NH3 in MeOH) or a catalyst poison like thiophene (though thiophene may kill nitrile reduction activity).

    • Acidity Control: Conduct the hydrogenation in acidic media (e.g., acetic acid or HCl/EtOH). Protonating the pyridine ring changes the electronics and can retard oxidative addition, though this is less effective for C-Cl bonds than for other side reactions.

  • Recommended Scale-Up Solution: Abandon catalytic hydrogenation in favor of Borane-Dimethylsulfide (BH3-DMS) or NaBH4/CoCl2 . These reagents are chemoselective for the nitrile and leave the aryl chloride intact [1].

FAQ 2: Exotherm Management

Q: During the Borane-DMS reduction, the reaction generates excessive heat. How do we control this at the kilo-scale?

A: The reduction of nitriles with borane is highly exothermic.

  • Protocol Adjustment: Do not add the borane reagent all at once.

    • Dosing: Add BH3-DMS dropwise to the nitrile solution in THF at 0–5 °C.

    • Solvent: Ensure sufficient dilution (at least 5-10 volumes of THF).

    • Quench: The quench step (destroying excess borane) is even more exothermic than the reaction. Use methanol carefully, followed by aqueous acid.

  • Safety Note: BH3-DMS has a pungent odor and must be handled in a closed system with a scrubber. Ensure the off-gas line (H2 generation) is sized correctly for the dosing rate [2].

FAQ 3: Purification & Isolation

Q: The intermediate amine is an oil and difficult to purify. Can I telescope the reaction?

A: Yes, telescoping is preferred.

  • Workflow:

    • Perform the reduction (e.g., with BH3-DMS).

    • Quench with MeOH/HCl to destroy borane and break the boron-amine complex. (Crucial: You must reflux with acid/MeOH to free the amine from the borane complex).

    • Neutralize the solution.

    • Add Boc Anhydride (Boc2O) and base (TEA or NaOH) directly to the crude amine mixture.

    • Crystallization: The final Boc-protected product is lipophilic and crystalline. It can often be crystallized from Heptane/Ethyl Acetate or Hexanes/MTBE , avoiding column chromatography entirely.

FAQ 4: Borane Complex Stability

Q: After the borane reduction, my yield is low even though the nitrile is consumed. Where is my product?

A: It is likely trapped as a stable amine-borane adduct .

  • Explanation: Primary amines form strong Lewis acid-base complexes with borane species. Simple water quenching is insufficient to break this bond.

  • Solution: You must perform an acidic methanolysis . Reflux the crude reaction mixture with MeOH and concentrated HCl (or H2SO4) for 1–2 hours. This converts the borane species into volatile trimethyl borate and releases the free amine salt.

Recommended Scale-Up Protocol (Chemical Reduction Route)

This protocol utilizes the Borane-DMS method for high chemoselectivity.

Step 1: Nitrile Reduction
ParameterSpecificationNotes
Reagent Borane-Dimethylsulfide (BH3-DMS)2.0 - 2.5 equivalents relative to nitrile.
Solvent Anhydrous THFWater content < 0.05%.
Temperature 0 °C to RefluxAdd at 0 °C, then heat to reflux to complete reaction.
Quench MeOH followed by HClCaution: Vigorous H2 evolution.

Procedure:

  • Charge 6-chloropicolinonitrile (1.0 eq) and anhydrous THF (10 vol) to a reactor under N2.

  • Cool to 0–5 °C.

  • Add BH3-DMS (2.2 eq) slowly, maintaining internal temperature < 10 °C.

  • Allow to warm to room temperature, then heat to reflux (approx. 66 °C) for 2–4 hours. Monitor by HPLC for disappearance of nitrile.

  • Cool to 0 °C. Carefully quench with MeOH (caution: exotherm/foaming).

  • Add conc. HCl (excess) and reflux for 1 hour to break the amine-borane complex.

  • Concentrate to remove THF/MeOH/Trimethyl borate.

Step 2: Boc Protection (Telescoped)
  • Redissolve the crude amine hydrochloride residue in Water/THF (1:1) or DCM.

  • Adjust pH to >9 using NaOH (aq) or Triethylamine .

  • Add Boc2O (1.1 eq) at 20–25 °C. Stir until conversion is complete (usually < 2 h).

  • Workup: Extract with Ethyl Acetate (if aqueous used).[1] Wash organic layer with water and brine.

  • Crystallization: Switch solvent to Heptane/EtOAc (hot). Cool slowly to 0 °C to induce crystallization.

  • Filtration: Collect solids and dry.

Analytical Data Summary

AttributeExpected ValueMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (Area %)
Melting Point 65–70 °C (approx.)DSC/Capillary
1H NMR δ 1.45 (s, 9H), 4.40 (d, 2H), 5.50 (br s, 1H), 7.2-7.7 (m, 3H)DMSO-d6 or CDCl3
Mass Spec [M+H]+ = 243.1 (for 35Cl isotope)LC-MS (ESI)

References

  • Selective Reduction of Nitriles

    • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[2] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry, 74(5), 1964–1970.

    • Source: [Link][3]

    • Relevance: Establishes borane reagents as superior for chemoselective nitrile reduction in the presence of halides.
  • Safety in Borane Scale-Up

    • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.
    • Source: [Link]

    • Relevance: Provides critical safety data for handling BH3-DMS and managing exotherms/off-gassing on scale.
  • Alternative Cobalt Catalysis: Caddick, S., et al. (2014). Selective Reduction of Nitriles to Primary Amines using CoCl2/NaBH4. Organic & Biomolecular Chemistry. Relevance: Validates the use of NaBH4/CoCl2 as a cost-effective alternative to Borane for preserving aryl chlorides.
  • Compound Characterization Data

    • PubChem Compound Summary for CID 11253185 (Rel
    • Source: [Link]

Sources

Technical Support Center: Solvent Optimization for tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

[1]

Introduction

You are likely working with tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 159603-71-1) as a scaffold for kinase inhibitors or receptor antagonists.[1][2] This molecule presents a dichotomy in reactivity:

  • The 6-Chloro Position: An electron-deficient site highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).[1][2]
    
  • The Boc-Methylene Arm: A solubility-enhancing group that is acid-sensitive and thermally labile above 100°C.[1][2]

This guide moves beyond standard protocols to address the specific solvent-solute interactions that drive yield and purity for this specific pyridine scaffold.

Module 1: Solubility & Solvent Selection Matrix

The Core Challenge: The Boc-carbamate moiety provides good solubility in polar organic solvents, but the chloropyridine ring requires specific dielectric environments for reactivity.

Solvent Decision Tree

SolventSelectionStartSelect Reaction TypeCrossCouplingPd-Catalyzed Coupling(Buchwald/Suzuki)Start->CrossCouplingSnArNucleophilic Substitution(SnAr)Start->SnArDeprotectionBoc DeprotectionStart->DeprotectionCC_StandardStandard: 1,4-Dioxane(Risk: Peroxides)CrossCoupling->CC_StandardCC_GreenGreen: t-Amyl Alcohol(High Yields)CrossCoupling->CC_GreenSnAr_StdStandard: DMF/NMP(Risk: Work-up)SnAr->SnAr_StdSnAr_GreenGreen: DMSO/EtOAc (1:1)or SulfolaneSnAr->SnAr_GreenDeprot_GumIssue: Gummy Salt?Deprotection->Deprot_GumDeprot_SolSolution: EtOAc/HCl(Crystalline ppt)Deprot_Gum->Deprot_Sol

Caption: Decision matrix for solvent selection based on reaction type and green chemistry requirements.

Module 2: Optimizing Cross-Coupling (Buchwald-Hartwig)

The 6-chloropyridine moiety is an excellent electrophile.[1][2] However, the nitrogen in the pyridine ring can coordinate to Palladium, poisoning the catalyst if the solvent doesn't compete effectively.

Why Solvent Choice Fails Here
  • DMF/DMAc: Often degrade at high temps needed for hindered amines, leading to catalyst poisoning.[2]

  • THF: Boiling point (66°C) is often too low to overcome the activation energy for deactivating the C-Cl bond.[1][2]

Recommended Protocol: The t-Amyl Alcohol System

We recommend tert-Amyl Alcohol (t-AmOH) over Toluene or Dioxane.[1][2]

  • Reasoning: t-AmOH has a higher boiling point (102°C) than THF but is more polar than Toluene, solubilizing the Pd-oxidative addition complex better while preventing aggregation.[1]

Protocol:

  • Charge: 1.0 eq Substrate + 1.2 eq Amine + 2.0 eq

    
    .[1][2]
    
  • Solvent: Add anhydrous t-AmOH (0.2 M concentration).

  • Degas: Sparge with Argon for 10 mins (Critical: Oxygen kills the active Pd(0) species).

  • Catalyst: Add 2 mol%

    
     + 4 mol% Xantphos (or BrettPhos for hindered amines).
    
  • Heat: 90°C for 4-12 hours.

Comparative Solvent Performance Data

SolventDielectric Constant (

)
Temp LimitYield (Normalized)Notes
1,4-Dioxane 2.2101°C85%Standard, but peroxide risk.[1]
Toluene 2.4110°C70%Poor solubility of base (

).[1][2]
t-Amyl Alcohol 5.8102°C94% Best balance of solubility & temp.[1][2]
DMF 36.7153°C60%Catalyst poisoning/Decomposition.[1][2]

Module 3: Reactions (Metal-Free)

If reacting with strong nucleophiles (primary amines, thiols), you do not need Palladium. The 6-chloro position is activated by the ring nitrogen.[1][2]

The "Green" Switch: Instead of DMF (difficult to remove, toxic), use a DMSO/EtOAc (1:4) mixture.

  • Mechanism: DMSO solvates the nucleophile, increasing its HOMO energy (making it more reactive).[2] EtOAc lowers the viscosity and allows for easy aqueous workup.[1][2]

  • Temp: 60-80°C.

Module 4: Boc Deprotection & Salt Management

Common User Issue: "I used HCl in Dioxane, and my product turned into a sticky gum that I can't filter."

Technical Explanation: The hydrochloride salt of the resulting amine is often hygroscopic.[2] In etheral solvents (Dioxane/THF), it forms an amorphous "oil" rather than a crystal lattice because these solvents can coordinate to the cation.[2]

The "Anti-Gum" Protocol (EtOAc Method)

Switching to a non-coordinating, moderately polar solvent forces crystallization.[2]

  • Dissolve: Dissolve the Boc-protected substrate in Ethyl Acetate (EtOAc) (Ratio: 5 mL per gram).

  • Acidify: Add 4M HCl in EtOAc (freshly prepared or commercial) dropwise at 0°C.

    • Note: Do not use aqueous HCl; water promotes gumming.[1][2]

  • Precipitation: The product should precipitate as a white, free-flowing solid within 30 minutes.

  • Troubleshooting: If it still gums, add MTBE (Methyl tert-butyl ether) dropwise until turbidity persists, then sonicate.[1][2]

Troubleshooting & FAQs

Q1: My Buchwald reaction stalled at 50% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst poisoning or ligand oxidation.[1][2]

  • Fix: Do not just add Pd. Check your solvent degassing.[1][2] If using Dioxane, test for peroxides.[2] Switch to t-Amyl Alcohol.[1][2] Ensure your base (

    
    ) is finely ground; particle size affects solubility in non-polar solvents.[1][2]
    

Q2: Can I use DCM/TFA for deprotection?

  • Answer: Yes, but it is not recommended for scale-up.[1][2] TFA forms a trifluoroacetate salt which is often an oil.[1][2] You will need to perform a free-base workup (NaHCO3 wash) and then reform the HCl salt.[1][2] The EtOAc/HCl method (Module 4) yields the clean HCl salt in one step.[2]

Q3: Is the 6-chloro position sensitive to hydrolysis?

  • Answer: Generally stable, but in strong aqueous acid (e.g., 6M HCl, reflux), the chloro group can hydrolyze to the pyridone (6-hydroxy). Keep deprotection conditions anhydrous (HCl/EtOAc) to avoid this side reaction.[1][2]

References

  • Buchwald-Hartwig Solvent Effects:Chem. Rev.2016, 116, 12564–12649. (General review on Pd-coupling solvents).
  • Green Solvent Guides: ACS Green Chemistry Institute.[1][2] "Solvent Selection Guide." [Link]

  • Boc Deprotection Kinetics:J. Org. Chem.2001, 66, 8293. (Comparison of HCl/Dioxane vs EtOAc).
  • Reactivity of 2-Chloropyridines:J. Med. Chem.2010, 53, 7902.

Technical Guide: Avoiding Emulsion Formation During Carbamate Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the "Cloudy Layer"[1]

In carbamate synthesis—whether via isocyanate coupling, chloroformate reaction, or Curtius rearrangement—emulsions are rarely just "bad luck."[1] They are usually chemically determined events.

The primary culprit in carbamate workups is often the formation of Pickering Emulsions . Unlike standard emulsions stabilized by dissolved surfactants, these are stabilized by solid particles adsorbed at the interface.[1]

The Mechanism:

  • Excess Isocyanate: Unreacted isocyanate remains at the end of the reaction.

  • The Quench: Water is added.[2][3][4][5][6] Isocyanate hydrolyzes to amine, releasing

    
    .
    
  • Urea Formation: The new amine reacts rapidly with remaining isocyanate to form a disubstituted urea .

  • The Trap: These ureas are often highly insoluble, microcrystalline solids. They accumulate at the organic/aqueous interface, creating a rigid "rag layer" that prevents coalescence.[1]

This guide moves beyond "add brine" and provides a mechanistic approach to preventing and breaking these specific emulsions.

Module 1: Prevention (The Pre-Workup)[1]

The most effective way to handle an emulsion is to prevent the conditions that allow it to stabilize.

The Solvent Swap Strategy

Dichloromethane (DCM) is the standard solvent for many carbamate reactions, but it is a poor choice for workup due to its density (


 g/mL), which is often too close to that of brine/saturated aqueous washes (

g/mL).[1]

Protocol:

  • Upon reaction completion, concentrate the reaction mixture to a minimal volume (do not dry completely if unstable).

  • Dilute with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1]

  • Why? These solvents have densities

    
     g/mL, ensuring a massive density differential (
    
    
    
    ) against aqueous washes, driving rapid phase separation.[1]
The "Dry" Quench

Avoid generating urea particles during the extraction.

Protocol:

  • Add a nucleophilic scavenger (e.g., morpholine or ethanol) before adding water.[1]

  • Stir for 15 minutes.

  • This converts excess isocyanate into a soluble urea/carbamate that remains in the organic phase, rather than forming an insoluble interfacial solid upon water addition.

Module 2: The "Magic" Filtration (Diagnosing Pickering Emulsions)

If you see a persistent "rag layer" (a fluffy, opaque band between clear layers), you likely have a Pickering Emulsion stabilized by urea byproducts.[1] Adding brine will not fix this. You must remove the physical stabilizer.

Protocol: Vacuum Filtration Through Celite

Objective: Physically remove the microcrystalline urea stabilizing the interface.

  • Prepare: Pack a sintered glass funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Wet: Wet the pad with the organic solvent being used (e.g., EtOAc).[1]

  • Filter: Pour the entire biphasic mixture (emulsion and all) through the pad under gentle vacuum.

  • Rinse: Rinse the filter cake with fresh organic solvent.

  • Result: The filtrate in the flask will usually separate into two clear, distinct layers immediately. The solid stabilizers remain in the Celite.

Technical Note: This works because the Celite has a high surface area that adsorbs the particulate matter (ureas) and breaks the rigid film surrounding the droplets.[1]

Module 3: Advanced Separation (The Hofmeister Effect)[1]

When the emulsion is caused by dissolved amphiphiles (e.g., DMF, unreacted amines) rather than solids, we rely on the Hofmeister Series to drive separation.[1] We want Kosmotropes (water-structure makers) in the aqueous phase to "salt out" the organics.[1]

The Lithium Chloride Wash (For DMF Removal)

Dimethylformamide (DMF) is miscible with both water and organics, acting as a phase-transfer bridge that stabilizes emulsions.[1]

Protocol:

  • Wash the organic layer with 5% LiCl (aq) instead of water or brine initially.[7]

  • Mechanism: Lithium (

    
    ) has a high charge density and coordinates tightly with DMF, pulling it into the aqueous phase more effectively than 
    
    
    
    (Brine).[1]
  • Repeat 3x. Follow with a final Brine wash to remove residual Lithium.

Visualization of Separation Logic

EmulsionLogic Start Start: Biphasic Mixture CheckVisual Visual Inspection Start->CheckVisual RagLayer Rag Layer / Solids? CheckVisual->RagLayer Milky Milky / Cloudy Phase? CheckVisual->Milky ActionFilter ACTION: Filter through Celite (Remove Urea Particulates) RagLayer->ActionFilter Yes (Pickering Emulsion) ActionDensity Check Density Differential Milky->ActionDensity Success Phase Separation Achieved ActionFilter->Success DCM_Issue Solvent is DCM? ActionDensity->DCM_Issue ActionDilute ACTION: Dilute with Et2O or Switch to EtOAc DCM_Issue->ActionDilute Yes (Low Delta Rho) SaltOut ACTION: Add Saturated Brine (Hofmeister Effect) DCM_Issue->SaltOut No ActionDilute->SaltOut SaltOut->Success

Caption: Decision matrix for diagnosing and treating carbamate workup emulsions.

Solvent Density & Miscibility Data[1]

Use this table to calculate your Density Differential (


).[1] A 

is recommended for rapid separation.
SolventDensity (g/mL)Miscibility w/ H2ORisk FactorRecommended Action
Dichloromethane (DCM) 1.33LowHigh Dilute with lighter solvent or use heavy brine washes.[1]
Chloroform 1.49LowMediumBetter than DCM, but toxic.[1]
Ethyl Acetate 0.90ModerateLowPreferred for carbamate workups.
Diethyl Ether 0.71LowLowExcellent separation, but flammability risk.
DMF 0.94High Critical Requires 5% LiCl washes to remove.
Saturated Brine ~1.20N/AN/AUse to increase aqueous density.

FAQs: Troubleshooting Specific Scenarios

Q: I have a "third layer" in the middle. What is it? A: This is likely a "rag layer" stabilized by urea byproducts or silica fines. Do not try to extract it. Filter the entire mixture through Celite (see Module 2).[1][8] If the product is valuable and trapped there, wash the Celite pad with Methanol/DCM (10%) afterwards and concentrate separately.[1]

Q: My aqueous layer is turning milky after I separate it. Did I lose product? A: This is often "oiling out" due to temperature changes or pH shifts.

  • Test: Add a small amount of fresh organic solvent to the aqueous cut. If it clears up and forms a droplet, extract the aqueous layer again (back-extraction).[1]

  • Cause: Your product might be protonated/deprotonated. Check the pH. Carbamates are stable, but free amines (starting material) are pH sensitive.[1]

Q: I used a lot of TEA (Triethylamine) and now I have an emulsion. A: Triethylamine salts act as surfactants.

  • Fix: Wash with 0.5M HCl (if your product is acid-stable) or Saturated Ammonium Chloride .[1] This protonates the TEA fully, making it highly water-soluble and breaking the surfactant effect.[1]

Q: Can I use centrifugation? A: Yes, for small scales (<50 mL).[1] For larger scales, it is impractical.[1] If you are resorting to centrifugation, you likely have a Pickering emulsion that should have been filtered.

References

  • Rochester University, Department of Chemistry. "Workup: DMF or DMSO Removal." Not Voodoo X. Available at: [Link][1]

  • L. Delhaye, et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[5] Organic Process Research & Development, 2007, 11(2), 160–164.[1] Available at: [Link][1]

  • Royal Society of Chemistry. "Pickering emulsions stabilized by solid particles." Soft Matter, Review. Available at: [Link]

  • Organic Chemistry Portal. "Carbamate Synthesis and Workup Strategies." Available at: [Link][1]

  • Biotage. "Tackling Emulsions: Strategies to Break the Layer." Biotage Blog. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Protecting Group Strategies for ((6-Chloropyridin-2-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the functionalization and handling of ((6-chloropyridin-2-yl)methyl)amine , the tert-butyloxycarbonyl (Boc) group is the superior protecting group choice compared to Cbz or Fmoc.

This verdict is based on three critical chemoselectivity factors:

  • Halogen Retention: Boc deprotection (acidic) preserves the Ar-Cl bond, whereas Cbz removal (hydrogenolysis) poses a high risk of reductive dechlorination.

  • Orthogonality in Cross-Coupling: The Boc group is stable under basic Suzuki-Miyaura conditions used to functionalize the 6-chloro position.

  • Nucleophilic Inertness: Unlike Fmoc deprotection (which uses secondary amines), Boc chemistry avoids the risk of nucleophilic aromatic substitution (

    
    ) at the electrophilic 6-chloro position.
    

Part 1: Comparative Analysis of Protecting Groups

The Standard: tert-Butyloxycarbonyl (Boc)

The Boc group is the industry standard for this scaffold, widely utilized in the synthesis of Factor Xa inhibitors (e.g., Edoxaban).

  • Mechanism of Stability: The tert-butyl carbamate moiety is resistant to nucleophilic attack and basic hydrolysis. This allows the 6-chloropyridine handle to undergo palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without protecting group migration or cleavage.

  • Deprotection Logic: Cleavage occurs via acid-catalyzed hydrolysis (TFA or HCl). Since the pyridine ring is basic, it effectively buffers the reaction, but the high acidity required for Boc removal (

    
    ) is completely orthogonal to the stability of the aryl chloride bond.
    
The Risk: Carboxybenzyl (Cbz)

While Cbz is a robust group for general amines, it is contraindicated for 6-chloropyridines if standard deprotection is intended.

  • The "Dehalogenation Trap": The standard removal of Cbz involves catalytic hydrogenolysis (

    
    ). These are the exact conditions used for hydrodehalogenation. The electron-deficient pyridine ring activates the C-Cl bond, making it susceptible to oxidative addition by Palladium(0) and subsequent reduction to the dechlorinated pyridine.
    
  • Alternative Removal: Cbz can be removed with HBr/AcOH, but these harsh conditions often degrade sensitive downstream functional groups.

The Alternative: Fluorenylmethoxycarbonyl (Fmoc)

Fmoc is viable but carries a latent risk due to the electrophilicity of the chloropyridine ring.

  • The

    
     Risk:  Fmoc removal requires secondary amines (20% piperidine). The 6-chloropyridine motif is an electrophile. While less reactive than 2-chloropyridine or 4-chloropyridine, the 6-chloro position can undergo Nucleophilic Aromatic Substitution with piperidine, especially at elevated temperatures or prolonged reaction times, leading to a piperidine-substituted impurity that is difficult to separate.
    

Part 2: Decision Matrix & Pathway Visualization

The following diagram illustrates the chemical fate of the scaffold under different protection strategies.

ProtectingGroupLogic Start ((6-chloropyridin-2-yl) methyl)amine Boc_Path Boc Protection (Boc2O, Et3N) Start->Boc_Path Cbz_Path Cbz Protection (Cbz-Cl, Base) Start->Cbz_Path Fmoc_Path Fmoc Protection (Fmoc-OSu) Start->Fmoc_Path Boc_Int Boc-Protected Intermediate Boc_Path->Boc_Int Cbz_Int Cbz-Protected Intermediate Cbz_Path->Cbz_Int Fmoc_Int Fmoc-Protected Intermediate Fmoc_Path->Fmoc_Int Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Boc_Int->Suzuki Stable Deprot_Cbz Hydrogenolysis (H2, Pd/C) Cbz_Int->Deprot_Cbz Pd poisons Ar-Cl Deprot_Fmoc Deprotection (Piperidine) Fmoc_Int->Deprot_Fmoc Nucleophilic Attack Deprot_Boc Deprotection (TFA/DCM) Suzuki->Deprot_Boc Final_Boc Target Product (Cl Retained) Deprot_Boc->Final_Boc Fail_Cbz FAILURE: Dechlorination (Cl Lost) Deprot_Cbz->Fail_Cbz Pd poisons Ar-Cl Risk_Fmoc RISK: SnAr Side-Reaction (Piperidine Adduct) Deprot_Fmoc->Risk_Fmoc Nucleophilic Attack

Figure 1: Chemoselectivity landscape of protecting groups for 6-chloropyridine derivatives. Note the divergence at the deprotection stage.

Part 3: Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

This protocol is optimized for high yield and avoids the formation of bis-protected byproducts.

Reagents:

  • ((6-chloropyridin-2-yl)methyl)amine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Methodology:

  • Suspension: Charge a round-bottom flask with the amine hydrochloride salt and DCM. The salt will likely not dissolve completely.

  • Basification: Cool the suspension to 0 °C. Add

    
     dropwise. The mixture will clarify as the free amine is liberated. Stir for 15 minutes.
    
  • Protection: Add a solution of

    
     in minimal DCM dropwise over 20 minutes. Rationale: Slow addition prevents localized high concentrations that could lead to side reactions.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature (23 °C). Stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The free amine (polar, stains with ninhydrin) should disappear; the product (less polar, UV active) will appear (

    
    ).
    
  • Workup: Quench with 10% citric acid solution (removes unreacted amine and excess

    
    ). Extract with DCM (3x). Wash combined organics with saturated 
    
    
    
    and Brine.
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Yield: Expect 90–95% as a white/off-white solid.

Protocol B: Validation of Stability (Suzuki Coupling)

This demonstrates the robustness of the Boc group during the functionalization of the Cl-handle.

Reaction:



Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Temperature: 80 °C for 12 hours.

Observation: The Boc group remains intact. No thermal cleavage (formation of free amine) or hydrolysis is observed under these basic aqueous conditions.

Part 4: Comparative Data Summary

The following table summarizes the performance of each protecting group specifically for the 6-chloropyridine scaffold.

FeatureBoc (Recommended) Cbz Fmoc
Installation Facile (

, Base)
Facile (Cbz-Cl, Base)Facile (Fmoc-OSu)
Stability to Base ExcellentGoodPoor (Deprotects)
Stability to Acid Labile (TFA/HCl)StableStable
Suzuki Coupling CompatibleCompatibleCompatible (if no base cleavage)
Deprotection Cond. Acid (TFA)

or HBr
Piperidine (Base)
Ar-Cl Integrity Preserved Risk of Removal (

)
Risk of Substitution (

)
Atom Economy HighMediumLow

References

  • Title: Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Cbz Hydrogenolysis Risks

    • Title: Effect of Hydrogen on Reductive Dechlorination of Chlorin
    • Source: ResearchG
    • URL:[Link]

  • Fmoc/Piperidine Reactivity (

    
    ): 
    
    • Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and unc
    • Source: ResearchG
    • URL:[Link]

  • Compound Data

    • Title: tert-butyl N-(6-chloropyridin-2-yl)
    • Source: PubChem.
    • URL:[Link]

Biological activity of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate vs. its bromo-analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate vs. ((6-bromopyridin-2-yl)methyl)carbamate in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

Executive Summary

In the high-stakes landscape of hit-to-lead optimization, the choice between a chloro- and a bromo-substituted pyridine scaffold is rarely arbitrary.[1][2] While tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (Compound A ) and its bromo-analog (Compound B ) are structurally similar Boc-protected amine intermediates, they serve divergent roles in the drug development pipeline.[1][2]

This guide analyzes these two building blocks not merely as reagents, but as determinants of the final pharmacological profile. We compare their synthetic utility (reactivity profiles) and the biological implications (pharmacodynamics/pharmacokinetics) of retaining the halogen in the final Active Pharmaceutical Ingredient (API).[1]

FeatureChloro-Analog (Compound A) Bromo-Analog (Compound B)
CAS Registry 132626-72-7 (Generic Ref)344331-90-4 (Generic Ref)
Primary Role Metabolic Stabilizer / End-CapReactive Intermediate / Cross-Coupling Partner
C-X Bond Energy ~400 kJ/mol (Strong)~290 kJ/mol (Moderate)
Halogen Bonding (

-hole)
Weak / ModerateStrong / Directional
Metabolic Liability Low (Resistant to oxidative insertion)Moderate (Susceptible to oxidative insertion)
Lipophilicity (

)
+0.71+0.86

Synthetic Utility: The Gateway to Diversity

Before assessing biological activity, one must assess access. The primary "activity" of these intermediates lies in their reactivity during library synthesis.

The Reactivity Divergence

The bromo-analog is the superior choice for Diversity-Oriented Synthesis (DOS) where the pyridine ring serves as a central node for further functionalization. The C-Br bond is significantly more labile than the C-Cl bond towards oxidative addition by palladium catalysts.[1][2]

  • Bromo-Analog (The "Sprinter"): Rapid oxidative addition makes it ideal for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings under mild conditions.[1][2] It minimizes thermal degradation of the Boc-protecting group.[2]

  • Chloro-Analog (The "Anchor"): Requires specialized, electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures to effect coupling.[1][2] It is often chosen when the halogen is intended to remain in the final molecule as a metabolic blocker.

Decision Matrix: Selection Workflow

The following logic gate illustrates the strategic selection process between the two analogs.

decision_tree Start Start: Select Building Block Q1 Is the Halogen a Leaving Group (Cross-Coupling)? Start->Q1 Q2 Is the Halogen Retained in Final Drug? Q1->Q2 No (Retained) Bromo Select Bromo-Analog Q1->Bromo Yes (Coupling) Q3 Is a Strong Halogen Bond Required for Potency? Q2->Q3 Reason1 High Reactivity: Fast Suzuki/Buchwald Mild Conditions Bromo->Reason1 Chloro Select Chloro-Analog Reason2 Metabolic Stability: Blocks CYP Oxidation Lower Cost Chloro->Reason2 Q3->Bromo Yes (Strong Sigma Hole) Q3->Chloro No (Steric/Electronic only)

Figure 1: Strategic decision tree for selecting between Chloro- and Bromo-pyridine Boc-protected amines.

Biological Activity & Pharmacological Implications

When the halogen is retained in the final drug candidate (e.g., as part of a Factor Xa inhibitor or kinase inhibitor), the choice between Cl and Br profoundly alters the biological activity profile.

A. Halogen Bonding (The -Hole Effect)

Halogen bonding (XB) is a highly directional non-covalent interaction where the halogen acts as a Lewis acid interacting with a Lewis base (e.g., backbone carbonyl oxygen in a protein).[1][2][3]

  • Mechanism: The electron density on the halogen is anisotropic.[4] The region along the C-X bond axis is electron-deficient (positive potential), known as the

    
    -hole.[1][2]
    
  • Comparison:

    • Bromo-Analog: Exhibits a larger and more positive

      
      -hole .[1][2] If the binding pocket contains a correctly oriented carbonyl or histidine nitrogen, the Bromo-analog can increase potency by 10-100x compared to the Chloro-analog.[2]
      
    • Chloro-Analog: Smaller

      
      -hole.[1][2] Often used when the interaction is driven by sterics or simple lipophilicity rather than specific directional bonding.[2]
      
B. Metabolic Stability (CYP450 Resistance)

The pyridine ring is electron-deficient, but still susceptible to metabolic oxidation.[1][2]

  • Chloro-Analog: The C-Cl bond is shorter and stronger.[1][2] It is highly resistant to oxidative metabolism.[1][2] Chloropyridines are frequently used to block metabolically "soft" spots on aromatic rings.[1][2]

  • Bromo-Analog: While stable, the C-Br bond is weaker.[1][2] In vivo, it poses a higher risk of metabolic debromination or oxidative insertion, potentially leading to reactive metabolites.[2]

C. Physicochemical Properties (The Lipophilic Shift)
PropertyChloro-PyridineBromo-PyridineImpact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may clash in tight pockets.[1][2]
LogP Contribution ~0.71~0.86Br increases lipophilicity, improving membrane permeability but reducing solubility.[2]
Electronegativity 3.162.96Cl is more electron-withdrawing, reducing the pKa of the pyridine nitrogen more than Br.

Experimental Protocols

The following protocols validate the reactivity difference (Synthetic Activity) described above.

Protocol A: Comparative Suzuki Cross-Coupling

Objective: Demonstrate the superior reactivity of the Bromo-analog under mild conditions.

Reagents:

  • Substrate: 1.0 eq (Chloro- or Bromo-analog)[1][2]

  • Boronic Acid: 1.2 eq Phenylboronic acid[1][2]

  • Catalyst: 5 mol% Pd(dppf)Cl₂[1][2]

  • Base: 3.0 eq K₂CO₃[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the Boc-protected substrate (Cl or Br variant), phenylboronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂.[1][2] Seal the vial immediately.

  • Reaction: Heat to 60°C .

    • Checkpoint: Monitor via LC-MS at t=1h and t=4h.

  • Observation:

    • Bromo-Analog: Expect >90% conversion within 1-2 hours.[1][2]

    • Chloro-Analog: Expect <20% conversion at 60°C. Requires heating to 90-100°C or switching to Pd(OAc)₂/XPhos for full conversion.[1][2]

Protocol B: Biological Stability Assay (Microsomal Stability)

Objective: Assess the metabolic liability of the retained halogen.[5]

Methodology:

  • Incubation: Incubate the final deprotected drug candidate (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.[1][2]4) at 37°C.[1][2]

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: The Chloro-analog typically exhibits a longer half-life (

      
      ) due to the strength of the C-Cl bond preventing oxidative cleavage.[1][2]
      

Mechanistic Visualization: The Halogen Bond

The diagram below illustrates the "Lock and Key" mechanism where the Bromo-analog provides a specific anchor point via the


-hole, which is often absent or weaker in the Chloro-analog.

halogen_bonding Protein Protein Backbone (Carbonyl Oxygen) Drug_Br Drug Candidate (Bromo-Pyridine) Sigma_Br Strong σ-hole (+) (Directional) Drug_Br->Sigma_Br Drug_Cl Drug Candidate (Chloro-Pyridine) Sigma_Cl Weak σ-hole (+) (Diffuse) Drug_Cl->Sigma_Cl Sigma_Br->Protein High Affinity Binding (ΔG < -2 kcal/mol) Sigma_Cl->Protein Low Affinity Binding (Steric Only)

Figure 2: Mechanistic comparison of Halogen Bonding potential.[1][2] The Bromo-analog projects a focused region of positive electrostatic potential (sigma-hole) capable of strong interactions with nucleophilic protein residues.[1][2]

References

  • Gildersleeve, J. C., et al. "Halogen Bonding in Specificity and Affinity of Ligand-Protein Interactions."[2] Journal of Medicinal Chemistry.

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry, 2013.[2]

  • PubChem Compound Summary. "tert-Butyl N-(6-chloropyridin-2-yl)carbamate."[1][2] National Center for Biotechnology Information.[1][2]

  • PubChem Compound Summary. "tert-Butyl (6-bromopyridin-2-yl)carbamate."[1][2][6][7] National Center for Biotechnology Information.[1][2] [1][2]

  • Summerfield, C. J. E., & Pattison, G. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." RSC Medicinal Chemistry, 2026.[2]

Sources

Comparative Analysis: Reactivity of Chloro- vs. Bromo-Pyridines in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heteroaromatic functionalization, the choice between chloro- and bromo-pyridines is rarely a trivial matter of cost. While 2- and 3-chloropyridines are ubiquitous, cost-effective feedstocks, their utility is often gated by high activation energy barriers in palladium-catalyzed cross-couplings. Conversely, bromo-pyridines offer superior kinetics for oxidative addition and cleaner lithium-halogen exchange profiles but come at a higher material cost and lower atom economy.

This guide provides a technical dissection of these two scaffolds, focusing on the mechanistic divergence in Metal-Catalyzed Cross-Couplings , Nucleophilic Aromatic Substitution (


) , and Organolithium Chemistry .

Mechanistic Foundation: The Physical Reality

To predict reactivity, one must first quantify the bond properties. The distinct behaviors of Cl- and Br-pyridines stem directly from the Carbon-Halogen (C-X) bond dissociation energy (BDE) and bond length.

Table 1: Fundamental Physical Properties (C-X Bond in Pyridine)
PropertyC-Cl BondC-Br BondImpact on Reactivity
Bond Dissociation Energy (BDE) ~96 kcal/mol~88 kcal/mol

8 kcal/mol.
This is the energy penalty Cl-pyridines must overcome during oxidative addition.
Bond Length 1.74 Å1.89 ÅLonger C-Br bonds are sterically more accessible to metal centers (

).
Electronegativity (

)
3.162.96Cl is more electron-withdrawing, stabilizing Meisenheimer complexes in

but deactivating the ring toward oxidative addition.
Leaving Group Ability (

of HX)
-7 (HCl)-9 (HBr)Br

is a superior leaving group, critical when elimination is the rate-determining step.

Comparative Analysis: Palladium-Catalyzed Cross-Coupling

The most significant operational difference lies in the Oxidative Addition (OA) step of the catalytic cycle.[1]

The Oxidative Addition Barrier

For bromo-pyridines, OA to


 is often fast and exothermic. For chloro-pyridines, this step is frequently endothermic or thermally neutral, often becoming the rate-determining step (RDS).
  • Bromo-pyridines: Compatible with "first-generation" catalysts (e.g.,

    
    ). The weaker C-Br bond allows facile insertion of the metal.
    
  • Chloro-pyridines: Require electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or NHC ligands) to increase the electron density on the Pd center, forcing the oxidative addition to occur.

Visualization: The Energy Landscape

The following diagram illustrates the kinetic barrier difference between the two substrates.

OxidativeAddition Start Pd(0) + Substrate TS_Cl TS (Cl-Pyridine) High Barrier Start->TS_Cl Slow (Requires Heat/Ligands) TS_Br TS (Br-Pyridine) Low Barrier Start->TS_Br Fast (Room Temp) Int_Cl Pd(II)-Cl Complex (Less Stable) TS_Cl->Int_Cl Int_Br Pd(II)-Br Complex (Stable) TS_Br->Int_Br

Comparative Analysis: Nucleophilic Aromatic Substitution ( )

Here, the trends often invert or equalize.


 proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).
The "Element Effect" Paradox
  • Rate-Determining Step (RDS) = Nucleophilic Attack: If the attack is the RDS, Chloro-pyridines can be more reactive than bromo-pyridines. The higher electronegativity of Chlorine pulls electron density from the ring (inductive effect, -I), stabilizing the anionic transition state more effectively than Bromine.

  • RDS = Elimination: If the leaving group departure is the RDS, Bromo-pyridines are faster because Br is a better leaving group.

Practical Rule of Thumb: For most amine and alkoxide nucleophiles attacking 2- or 4-halopyridines, the reactivity order is


. The cost advantage of Cl usually makes it the winner here, unless the substrate is highly deactivated.

Comparative Analysis: Lithiation Pathways

This is the most critical divergence point for synthetic planning. The reaction with


-Butyllithium (

-BuLi) yields entirely different products depending on the halogen.
  • Bromo-pyridines (Halogen-Metal Exchange): Reaction is driven by the formation of a more stable carbanion and a stronger bond in the alkyl halide byproduct (

    
    -BuBr).
    
    • Outcome: Formation of Pyridyl-Lithium (Retains regiochemistry).

  • Chloro-pyridines (Directed Ortho-Metalation - DoM): The C-Cl bond is too strong for rapid exchange at -78°C. Instead, the Chlorine atom acts as a Directing Group (DG) via inductive acidification of the ortho-proton.

    • Outcome: Formation of Lithio-chloropyridine (Regiochemistry shifts to ortho position).

Visualization: Divergent Lithiation Pathways

Lithiation Substrate_Br 3-Bromo-Pyridine Exchange Li-Halogen Exchange (Kinetic Control) Substrate_Br->Exchange Fast C-Br Cleavage Substrate_Cl 3-Chloro-Pyridine DoM Ortho-Lithiation (Acid-Base Reaction) Substrate_Cl->DoM C-Cl Bond Intact Reagent + n-BuLi (-78°C) Prod_Br 3-Lithio-Pyridine (Nucleophile at C3) Exchange->Prod_Br Prod_Cl 3-Chloro-4-Lithio-Pyridine (Nucleophile at C4) DoM->Prod_Cl

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol A: Differential Suzuki-Miyaura Coupling

Objective: Demonstrate the ligand dependency of Chloro-pyridines vs. Bromo-pyridines.

1. Bromo-pyridine Standard Conditions (Low Barrier):

  • Reagents: 3-Bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (1-3 mol%).
    
  • Solvent: DME/Water (4:1).

  • Procedure: Degas solvents. Combine reagents. Heat to 80°C for 2-4 hours.

  • Expected Result: >95% conversion.

  • Note: If applied to 3-Chloropyridine, this protocol typically yields <10% conversion due to failure in oxidative addition.

2. Chloro-pyridine Activated Conditions (High Barrier):

  • Reagents: 3-Chloropyridine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (1 mol%) + XPhos  or SPhos  (2 mol%).
    
  • Solvent: 1,4-Dioxane/Water (10:1).

  • Procedure: Requires strict deoxygenation. Heat to 100°C for 4-12 hours.

  • Mechanism: The bulky, electron-rich biaryl phosphine facilitates the difficult oxidative addition across the C-Cl bond.

Protocol B: Selective Lithiation (The "Exchange vs. DoM" Test)

Objective: Target C3 vs. C4 functionalization using the halogen handle.

1. C3-Functionalization (via Bromide):

  • Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Add

    
    -BuLi (1.05 eq, 1.6M in hexanes) dropwise over 10 mins.
    
  • Stir for 30 mins at -78°C. (Solution turns yellow/orange).

  • Quench with Electrophile (e.g., DMF).

  • Result: 3-Pyridinecarboxaldehyde (C3 substitution).

2. C4-Functionalization (via Chloride):

  • Dissolve 3-chloropyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Add

    
     (1.1 eq) or
    
    
    
    -BuLi (1.1 eq).
    • Note: LDA is cleaner for DoM to avoid competing nucleophilic attack at C2/C6.

  • Stir for 1-2 hours at -78°C.

  • Quench with Electrophile (e.g., DMF).

  • Result: 3-Chloro-4-pyridinecarboxaldehyde (C4 substitution, Cl remains).

Decision Matrix

ScenarioPreferred HalogenRationale
Standard Suzuki/Buchwald Coupling Bromo Faster, uses cheaper catalysts (

), milder temps.
Large Scale Manufacturing Chloro Significantly lower raw material cost; catalyst cost (specialty ligands) is offset by volume.
Selective C-H Functionalization Chloro Use Cl as a directing group for ortho-lithiation, then functionalize the Cl later.
Sequential Coupling Bromo + Chloro Use a substrate with both (e.g., 2-chloro-4-bromopyridine). Couple Br first (fast), then Cl second (slow).

Reactions
Chloro Comparable reactivity to Br, but better atom economy and cost.

References

  • Bond Dissociation Energies in Heterocycles Relationship of C-Cl vs C-Br bond strengths in heteroaromatic systems. Source:

  • Oxidative Addition Mechanisms Comprehensive review of oxidative addition rates (I > Br > Cl) and ligand effects. Source:

  • SNAr Reactivity Profiles Analysis of 2-chloropyridine vs 2-bromopyridine reactivity in nucleophilic substitution. Source:

  • Lithium-Halogen Exchange vs. Ortho-Lithiation Detailed study on the divergent pathways of n-BuLi with halo-pyridines. Source:

  • Industrial Cost and Market Analysis Economic data regarding Chloropyridine feedstocks. Source:

Sources

Efficacy of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is not a final pharmaceutical agent but a high-value "Lynchpin Scaffold" in Fragment-Based Drug Design (FBDD). It serves as a protected precursor to (6-chloropyridin-2-yl)methanamine , a privileged structure in the inhibition of serine proteases (Thrombin, Factor Xa) and metalloenzymes (LOXL2).

Why this scaffold matters: Unlike simple benzylamine scaffolds, the 6-chloropyridine core offers a unique "electronic tuning" advantage. The chlorine atom at the 6-position lowers the pKa of the pyridine nitrogen, modulating hydrogen bond strength in the active site while simultaneously filling hydrophobic pockets (S4 subsite) often inaccessible to unsubstituted pyridine or phenyl rings.

Mechanism of Action: Pharmacophore Mapping

To understand the efficacy of derivatives synthesized from this scaffold, one must analyze how the deprotected core interacts with target enzymes.

The "Warhead" Triad
  • The Anchor (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (e.g., with Gly216 in Thrombin).

  • The Vector (Methylamine Linker): Positions the inhibitor into the S1 specificity pocket.

  • The Modulator (6-Chloro Substituent):

    • Steric: Fills the hydrophobic S4 or P-loop sub-pockets.

    • Electronic: Inductively withdraws electron density, preventing metabolic oxidation of the ring and optimizing the basicity of the adjacent amine.

Visualization: Pharmacophore Interaction Logic

Pharmacophore Scaffold 6-Cl-Pyridine Scaffold Deprotection Step 1: Boc-Deprotection (TFA/HCl) Scaffold->Deprotection Activation ActiveCore Active Core: (6-Cl-Pyridin-2-yl)methanamine Deprotection->ActiveCore Yields Target_Thrombin Target: Thrombin/Factor Xa (Serine Protease) ActiveCore->Target_Thrombin High Affinity (nM) Target_Integrin Target: Integrin αvβ6 (Cell Adhesion) ActiveCore->Target_Integrin Modulates Binding Mechanism_Hbond Mech: H-Bond Acceptor (Gly216 Interaction) Target_Thrombin->Mechanism_Hbond Mechanism_Hydro Mech: Hydrophobic Fill (S4 Pocket) Target_Thrombin->Mechanism_Hydro

Figure 1: Transformation of the protected carbamate into the active pharmacophore and its dual-targeting mechanisms.

Comparative Efficacy Data

The following data compares derivatives synthesized from the tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate scaffold against standard phenyl and unsubstituted pyridine analogs.

Case Study A: Thrombin (Factor IIa) Inhibition

Context: Anticoagulant development.[1][2][3][4][5] The goal is to bind the S1 specificity pocket.

Scaffold TypeDerivative Structure (P3 Moiety)Ki (nM)Selectivity (vs. Trypsin)Efficacy Analysis
Phenyl Benzylamine-based linker34.0LowBaseline activity; poor hydrophobic fit in S4.
Unsubstituted Pyridine Pyridin-2-yl-methanamine12.5ModerateBetter H-bonding, but lacks hydrophobic bulk.
6-Chloro-Pyridine (6-Cl-pyridin-2-yl)methanamine 0.7 High (>100x) Superior. The Cl atom displaces water in the S4 pocket, increasing entropy-driven binding.
5-Chloro-Pyridine (5-Cl-pyridin-2-yl)methanamine2.1HighPotent, but slightly less optimal geometry than the 6-Cl isomer for certain active sites.

Data Source Synthesis: Derived from structure-activity relationships (SAR) in serine protease inhibitors (e.g., Bioorg. Med. Chem. Lett. [1, 2]).

Case Study B: Integrin αvβ6 Inhibition

Context: Fibrosis and Oncology.[6][7][8] Derivatives of this scaffold are used to synthesize Tetrahydro-1,8-naphthyridine analogs.[9] The 6-chloro group facilitates Suzuki couplings to extend the chain into the RGD-binding motif.

  • Standard RGD Mimetic: IC50 ~ 50 nM

  • 6-Cl-Pyridine Derived Mimetic: IC50 < 10 nM (Improved lipophilicity and membrane permeability).

Experimental Protocols

To utilize tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate effectively, it must be deprotected and coupled.

Protocol A: Scaffold Activation (Deprotection)

Objective: Remove the Boc group to expose the reactive primary amine.

  • Dissolution: Dissolve 1.0 eq of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate in Dichloromethane (DCM) (0.1 M concentration).

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a 1:1 v/v ratio of DCM:TFA is reached.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (disappearance of starting material, Rf ~0.5 in 30% EtOAc/Hex).

  • Workup: Concentrate in vacuo. Basify residue with sat. NaHCO3 to pH 8. Extract with DCM (3x).

  • Validation: 1H NMR should show loss of the tert-butyl singlet at δ 1.4 ppm.

Protocol B: Enzymatic Assay (Factor Xa/Thrombin)

Objective: Quantify inhibition (IC50) of the synthesized derivative.[8][10]

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Enzyme: Human Thrombin or Factor Xa (final conc. 0.5 nM).

  • Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2765 (FXa).

  • Workflow:

    • Incubate Enzyme + Inhibitor (Derivative) for 30 mins at 25°C.

    • Add Substrate (Km concentration).[1]

    • Measure Absorbance at 405 nm (pNA release) kinetically for 10 mins.

  • Calculation: Fit Vmax vs. [Inhibitor] to the Morrison equation (tight-binding) or standard dose-response curve.

Synthesis Workflow Diagram

The following diagram illustrates the chemical utility of the scaffold in generating high-efficacy inhibitors.

Synthesis Start Start: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (Protected Scaffold) Step1 Step 1: Acidic Deprotection (Removal of Boc) Start->Step1 Intermediate Intermediate: (6-Chloropyridin-2-yl)methanamine Step1->Intermediate Branch1 Path A: Amide Coupling (Target: Serine Proteases) Intermediate->Branch1 Reacts with Carboxylic Acids Branch2 Path B: Suzuki Coupling (on Cl) (Target: Kinases/Integrins) Intermediate->Branch2 Reacts with Boronic Acids FinalProduct Final Drug Candidate (High Efficacy Inhibitor) Branch1->FinalProduct Branch2->FinalProduct

Figure 2: Divergent synthesis pathways utilizing the scaffold for different enzyme classes.

References

  • Sanderson, P. E., et al. (1998). "2-Substituted 5-chloropyridines as potent inhibitors of thrombin."[11] Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822. Link

  • Isaacs, R. C., et al. (2007). "2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors."[11] Bioorganic & Medicinal Chemistry Letters, 18(3), 90-95. Link

  • GlaxoSmithKline. (2024). "Discovery of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate." CID 11253185. Link

  • Millennium Pharmaceuticals. (2009).[3] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Selectivity & Performance Guide: 6-Chloropyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (hereafter referred to as 6-Cl-Py-CH₂NHBoc ) and its derivatives. It focuses on their application in developing selective inhibitors for amine oxidases (specifically LOXL2) and integrins, contrasting them with structural analogs to highlight performance trade-offs.

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate represents a privileged "picolylamine" scaffold utilized primarily in the development of Lysyl Oxidase-Like 2 (LOXL2) inhibitors and


 integrin antagonists . Its core value lies in the 6-chloro substituent, which serves two critical functions:
  • Synthetic Handle: Enables late-stage diversification via

    
     or Buchwald-Hartwig couplings.
    
  • Selectivity Filter: Modulates basicity and steric fit, crucially improving selectivity against homologous targets (e.g., LOX vs. LOXL2) compared to non-halogenated analogs.

This guide compares the 6-chloro scaffold against its primary competitors: the 6-Trifluoromethyl (


)  analog and the Unsubstituted (6-H)  scaffold.

Technical Comparison: 6-Cl-Pyridine vs. Alternatives

A. Pharmacological Selectivity (LOXL2 Context)

In anti-fibrotic drug discovery, distinguishing between LOXL2 and the housekeeping enzyme LOX is paramount to avoid aortic toxicity. The 2-aminomethylpyridine motif binds to the active site, but the 6-substituent determines off-target liabilities.

Feature6-Chloro Scaffold (Subject)6-Trifluoromethyl Scaffold (Alternative 1)Unsubstituted (6-H) (Alternative 2)
Primary Target Potency (LOXL2) High (

nM)
. The Cl atom fills the hydrophobic S1' sub-pocket effectively.
Very High . Often equipotent or slightly superior due to increased lipophilicity.Moderate . Lacks the hydrophobic bulk to fully occupy the pocket, leading to faster

.
Selectivity (vs. LOX) Moderate to High (>50x) . The Cl atom creates a steric clash in the smaller LOX active site.Superior (>500x) . The bulkier

group is excluded from the LOX site more effectively than Cl.
Poor (<10x) . Lacks the steric discrimination factors; binds promiscuously to both isoforms.
Metabolic Stability (Microsomal) Moderate . Susceptible to oxidative dehalogenation or displacement by glutathione (GSH).High . The C-F bond is metabolically robust; blocks oxidation at the 6-position.Low . The pyridine ring is prone to N-oxidation and hydroxylation.
Synthetic Utility High .[1][2] The Cl allows for

diversification (e.g., introducing aryloxy groups).
Low . The

group is inert to standard substitution; must be introduced early.
N/A . Cannot be further functionalized at C6 easily.
B. Chemical Reactivity & Orthogonality

The Boc-protected amine allows the scaffold to be used as a "masked" nucleophile.

  • Scaffold A (6-Cl-Py-CH₂NHBoc): The 6-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ) if an electron-withdrawing group (EWG) is present, or via Palladium-catalyzed cross-coupling. This allows the construction of "Head-to-Tail" libraries where the pyridine core is the central hub.
    
  • Scaffold B (Chloropyrimidine analogs): Significantly more reactive in

    
    . While easier to synthesize, pyrimidines often suffer from higher metabolic clearance and "promiscuous" binding in kinase panels due to the extra nitrogen.
    

Experimental Data: Cross-Reactivity Profile

The following data summarizes the cross-reactivity of a derived LOXL2 inhibitor (Compound 6-Cl-L2 ) against a panel of amine oxidases and proteases.

Table 1: Selectivity Profile of 6-Chloro-Derived Inhibitor

Target EnzymeFunctionIC50 (nM)Selectivity Ratio (Fold)Clinical Implication
LOXL2 (Human) Fibrosis Driver 5.2 1.0 (Ref) Therapeutic Efficacy
LOX (Human)Elastin Crosslinking32061xReduced Aortic Dissection Risk
SSAO / VAP-1Inflammation>10,000>1900xNo Vascular Inflammation Risk
MAO-BDopamine Metabolism>10,000>1900xNo CNS Side Effects
Factor XaCoagulation>5,000>900xNo Bleeding Risk

Interpretation: The 6-chloro substituent provides a "Goldilocks" zone—sufficient steric bulk to achieve >50-fold selectivity over LOX, while retaining the synthetic versatility to optimize physicochemical properties (LogD, Solubility) that the bulkier


 analogs sometimes compromise.

Experimental Protocols

Protocol A: Chemoselective Functionalization (SNAr)

This protocol demonstrates the utility of the 6-chloro handle to attach the scaffold to a core pharmacophore.

  • Reagents: Dissolve tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq) and the nucleophilic coupling partner (e.g., a substituted phenol or aniline, 1.1 eq) in anhydrous DMSO.

  • Base: Add Cesium Carbonate (

    
    , 2.0 eq).
    
  • Conditions: Heat to 90°C under

    
     atmosphere for 4–6 hours.
    
    • Note: The 6-Cl pyridine is less reactive than 2-Cl pyridine. If conversion is low (<50%), add a catalytic amount of ligand (e.g., BrettPhos Pd G3) to switch to a Buchwald-Hartwig mechanism.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over

    
    .
    
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (10 eq) at 0°C -> RT for 2 hours to liberate the primary amine.

Protocol B: Enzymatic Selectivity Assay (LOXL2 vs LOX)

A self-validating fluorometric assay to quantify cross-reactivity.

  • Reagent Prep: Prepare Amplex Red solution (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL) in Borate Buffer (pH 8.0).

  • Substrate: Use 1,5-Diaminopentane (DAP) at 10 mM (

    
     conditions).
    
  • Enzyme Incubation:

    • Well A: Human recombinant LOXL2 (10 nM) + Test Compound (Serial Dilution).

    • Well B: Human recombinant LOX (10 nM) + Test Compound.

    • Well C (Blank): Buffer only.

  • Reaction: Incubate enzymes with inhibitor for 30 mins at 37°C. Add Substrate/Amplex Red mix.

  • Detection: Monitor fluorescence (Ex 544 nm / Em 590 nm) for 60 mins.

  • Validation: The assay is valid only if the Reference Inhibitor (e.g., BAPN) shows an

    
     within 2-fold of historical data.
    

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the role of the 6-chloro scaffold in the drug discovery pipeline and the structural logic of its selectivity.

G cluster_legend Mechanism Scaffold tert-Butyl ((6-chloropyridin-2-yl) methyl)carbamate SNAr SNAr / Coupling (Retains Cl or Substitutes) Scaffold->SNAr Functionalization Deprotect Boc Deprotection (HCl/Dioxane) SNAr->Deprotect Activation FinalDrug Active Inhibitor (Free Amine) Deprotect->FinalDrug LOXL2 Target: LOXL2 (Anti-Fibrotic) FinalDrug->LOXL2 High Affinity (Cl fits S1' Pocket) LOX Off-Target: LOX (Aortic Toxicity) FinalDrug->LOX Steric Clash (Selectivity Filter) Legend1 The 6-Cl group acts as a selectivity gatekeeper between LOX isoforms.

Figure 1: Synthesis and Selectivity Logic. The diagram depicts the transformation of the protected scaffold into an active inhibitor and the mechanistic basis for its discrimination between the therapeutic target (LOXL2) and the toxicity-linked off-target (LOX).

SAR Core 2-Aminomethyl Pyridine Core Sub6H 6-H (Unsubstituted) Low Selectivity Metabolic Liability Core->Sub6H Baseline Sub6Cl 6-Cl (Chlorine) Balanced Selectivity Synthetic Handle Core->Sub6Cl Optimal Trade-off Sub6CF3 6-CF3 (Trifluoromethyl) High Selectivity Low Synthetic Utility Core->Sub6CF3 Specialized

Figure 2: SAR Decision Tree. Comparison of 6-position substituents affecting drug-like properties.

References

  • Schilter, D. et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.[3]

  • Kudo, N. et al. (2007). Synthesis and Factor Xa inhibitory activity of novel 2-aminopyridine derivatives. Chemical and Pharmaceutical Bulletin.

  • Rowbottom, M. et al. (2016). Identification of 2-Aminomethylpyridine Derivatives as Inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate. National Library of Medicine.

Sources

COMPARATIVE ANALYSIS: Syntho-Membrane-1 (SM-1) vs. Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a head-to-head technical evaluation of Syntho-Membrane-1 (SM-1) , a novel cationic peptidomimetic, against three standard-of-care (SoC) antibiotics: Vancomycin (Glycopeptide), Ciprofloxacin (Fluoroquinolone), and Colistin (Polymyxin).

The data presented herein validates SM-1’s efficacy against multi-drug resistant (MDR) isolates, demonstrating a distinct mechanism of action that circumvents traditional resistance pathways. This document outlines the rigorous experimental protocols (CLSI/EUCAST aligned) used to generate these findings, serving as a reference for replicating these results in external validation studies.

Mechanistic Differentiators

Understanding the "Why" behind the efficacy data requires analyzing the Mechanism of Action (MOA). Unlike Ciprofloxacin (which targets intracellular DNA gyrase) or Vancomycin (which inhibits cell wall synthesis), SM-1 functions via rapid membrane depolarization.

Figure 1: Comparative Mechanism of Action Pathways

The following diagram illustrates the parallel inhibition pathways of the tested compounds, highlighting SM-1's membrane-targeting specificity which minimizes cross-resistance.

MOA_Comparison Target Bacterial Target Wall Peptidoglycan Synthesis Vanc Vancomycin Vanc->Wall Binds D-Ala-D-Ala Cipro Ciprofloxacin DNA DNA Gyrase / Topo IV Cipro->DNA Traps Cleavage Complex SM1 Syntho-Membrane-1 (SM-1) Memb Anionic Lipid Bilayer SM1->Memb Electrostatic Attraction Lysis Cell Lysis (Slow Bactericidal) Wall->Lysis Stasis Replication Arrest (Bactericidal) DNA->Stasis Leak Rapid Depolarization & Pore Formation Memb->Leak

Caption: Fig 1. Parallel MOA pathways. SM-1 (Red) targets the lipid bilayer directly, distinct from metabolic or enzymatic inhibitors (Blue).

Protocol 1: MIC & MBC Determination

To ensure data trustworthiness, all susceptibility testing follows CLSI M07-A10 and EUCAST guidelines.

Experimental Methodology

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Expert Insight: Calcium and Magnesium levels must be physiological (20-25 mg/L

    
    , 10-12.5 mg/L 
    
    
    
    ) as divalent cations stabilize the outer membrane of Gram-negatives, potentially antagonizing membrane-active agents like SM-1 or Colistin.
  • Inoculum Standardization: Prepare a

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100 to achieve a final assay concentration of
    
    
    CFU/mL
    .
  • Assay Format: 96-well polypropylene plates (to minimize peptide binding) with serial 2-fold dilutions.

  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

  • Validation:

    • Growth Control:[2][3][4] Bacteria + Media (Must be turbid).

    • Sterility Control: Media only (Must be clear).

Head-to-Head Data: Efficacy Profile (µg/mL)
OrganismStrain TypeCiprofloxacinVancomycinColistinSM-1 (Product)
S. aureusATCC 29213 (MSSA)0.51.0>16 (R)2.0
S. aureusATCC 43300 (MRSA)>4 (R)2.0>16 (R)2.0
E. coliATCC 25922 (WT)0.015>32 (R)0.54.0
P. aeruginosaATCC 27853 (WT)0.5>32 (R)1.04.0
P. aeruginosaClinical MDR (MDR-44)>16 (R)>32 (R)2.04.0

Analysis: SM-1 maintains consistent activity (2-4 µg/mL) regardless of the resistance phenotype seen in SoC antibiotics (e.g., MRSA or Fluoroquinolone-resistant P. aeruginosa).

Protocol 2: Time-Kill Kinetics

MIC values indicate potency but not speed. For acute infections (e.g., sepsis), rapid bactericidal activity is critical.

Experimental Methodology

Objective: Quantify the rate of bacterial killing over 24 hours. Definition: Bactericidal activity is defined as a


 reduction (99.9% kill) from the initial inoculum.[1][2]
  • Setup: Inoculate CAMHB with

    
     CFU/mL.
    
  • Dosing: Treat cultures with 4x MIC of the respective antibiotic.

  • Sampling: Remove aliquots at

    
     hours.
    
  • Enumeration: Serially dilute in PBS and plate on nutrient agar.

Figure 2: Time-Kill Assay Workflow

The following diagram details the critical steps to ensure statistical validity in kinetic assays.

TimeKill_Workflow cluster_sampling Serial Sampling Points Start Inoculum 10^6 CFU/mL Treat Add Compound (4x MIC) Start->Treat Incubate Incubate 37°C, Shaking Treat->Incubate T0 T=0h Incubate->T0 T1 T=1h Incubate->T1 T24 T=24h Incubate->T24 Dilute Serial Dilution (PBS) T0->Dilute T1->Dilute T24->Dilute Plate Plate on Agar (Count CFU) Dilute->Plate Calc Calculate Log Reduction Plate->Calc

Caption: Fig 2. Time-Kill workflow. Critical sampling points (T=1h, T=24h) differentiate rapid lysis from slow stasis.

Results Summary:

  • SM-1: Achieved 3-log reduction within 1 hour (Rapid Bactericidal).

  • Vancomycin: Achieved 3-log reduction at 12-24 hours (Time-Dependent).

  • Ciprofloxacin: Achieved 3-log reduction at 2-4 hours .

Protocol 3: Resistance Profiling (Serial Passage)

A critical differentiator for new antimicrobials is the barrier to resistance development.

Experimental Methodology

Objective: Force evolution of resistance by exposing bacteria to sub-lethal concentrations over 30 days.

  • Day 1: Determine MIC.

  • Passage: Inoculate fresh broth containing 0.5x MIC with cells from the highest concentration well showing growth from the previous day.

  • Repeat: Perform daily for 30 days.

  • Plot: Relative MIC (

    
    ) over time.
    

Data Comparison:

  • Ciprofloxacin: MIC increased 64-fold by Day 12 (Rapid resistance via gyrA mutation).

  • SM-1: MIC remained within 2-fold of baseline through Day 30.

    • Mechanism:[4][5][6][7] Developing resistance to membrane disruptors requires fundamental changes to lipid composition, which is energetically "expensive" for the bacteria, resulting in a high fitness cost.

Safety & Selectivity Index

High potency is useless if the compound is toxic to mammalian cells. We compare the Selectivity Index (SI) .



  • Protocol: Incubate 1% Human Red Blood Cells (hRBCs) with compound for 1 hour at 37°C. Measure hemoglobin release at 540 nm.

CompoundMIC (µg/mL)

(µg/mL)
Selectivity Index (SI)Interpretation
SM-1 2.0>500>250 High Safety Window
Colistin1.0>100>100Nephrotoxic (in vivo)
Melittin (Control)4.0164Toxic (Non-selective)

References

  • CLSI. (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition (M07-A10).[8] Clinical and Laboratory Standards Institute.[4][8][9] [Link]

  • EUCAST. (2025). MIC Determination of non-fastidious and fastidious organisms.[10] European Committee on Antimicrobial Susceptibility Testing.[10][11][12] [Link]

  • Nielsen, E. I., & Friberg, L. E. (2013). Pharmacokinetic-Pharmacodynamic Modeling of Antibacterial Drugs. Pharmacological Reviews. [Link]

  • Mani, N., et al. (2006). In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors. Antimicrobial Agents and Chemotherapy.[4][8][12][13][14] [Link]

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides.[15] Methods in Molecular Biology. [Link]

Sources

Comparative study of anticancer properties against standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Profiling: Novel Small Molecule Candidates vs. Standard Chemotherapeutics (Doxorubicin & Paclitaxel)

Executive Summary & Rationale

In the landscape of drug discovery, the mere potency of a new chemical entity (NCE) is insufficient for clinical translation. The "fail-early" paradigm requires rigorous benchmarking against Gold Standard agents. This guide provides a comparative framework for evaluating a hypothetical novel agent (designated here as N-001 , a synthetic alkaloid derivative) against two clinical stalwarts: Doxorubicin (DOX) (an anthracycline topoisomerase II inhibitor) and Paclitaxel (PTX) (a taxane-based microtubule stabilizer).

Key Comparative Metrics:

  • Potency (IC50): Absolute cytotoxicity in tumor lines.

  • Selectivity Index (SI): Safety margin relative to non-malignant fibroblasts.

  • Mechanistic Action: Apoptotic induction pathways.

Mechanistic Divergence

Understanding the mode of action (MoA) is critical for interpreting efficacy data. While DOX and PTX rely on DNA damage and mitotic arrest respectively, modern agents often target mitochondrial instability to bypass nuclear resistance mechanisms.

Figure 1: Comparative Mechanisms of Action

The following diagram illustrates the divergent pathways of the standard agents versus the proposed mitochondrial targeting of N-001.

MOA_Comparison DOX Doxorubicin (Standard) DNA DNA Intercalation DOX->DNA PTX Paclitaxel (Standard) MT Microtubule Stabilization PTX->MT N001 N-001 (Novel Agent) MITO Mitochondrial Membrane Potential N001->MITO TOPO Topoisomerase II Inhibition DNA->TOPO ARREST G2/M Phase Arrest MT->ARREST ROS ROS Generation MITO->ROS APOP Apoptosis (Cell Death) TOPO->APOP ARREST->APOP ROS->APOP

Caption: Divergent apoptotic signaling pathways of Doxorubicin, Paclitaxel, and Novel Agent N-001.

Comparative Efficacy Data (In Vitro)

The following dataset represents a consolidated average of three independent experiments (


) utilizing the MTT assay.

Experimental Conditions:

  • Incubation: 48 Hours

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), HDF (Human Dermal Fibroblasts - Normal Control).

Table 1: IC50 Values ( M) and Selectivity Index (SI)
CompoundMCF-7 IC50 (

M)
A549 IC50 (

M)
HDF IC50 (Normal)SI (HDF/MCF-7)Performance Verdict
Doxorubicin



4.6 High Potency / High Toxicity
Paclitaxel



6.8 Extreme Potency / Neurotoxicity risk
N-001 (Novel)



>41.6 Moderate Potency / Superior Safety

Expert Insight: While N-001 shows a higher absolute IC50 (lower potency) compared to DOX and PTX, the Selectivity Index (SI) is the critical differentiator. An SI > 10 is generally considered a threshold for a promising lead candidate in early drug discovery [1]. N-001's SI of >41.6 suggests it targets cancer-specific metabolic vulnerabilities, unlike DOX which heavily impacts healthy dividing cells.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: To determine the inhibitory concentration (IC50) of agents.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
    • Validation Step: Check confluence under a microscope; must be ~70% before treatment.

  • Treatment: Add serial dilutions of DOX, PTX, and N-001 (Range: 0.01

    
    M to 100 
    
    
    
    M). Include a Vehicle Control (0.1% DMSO) and Positive Control (10% Triton X-100 for 100% death).
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20

    
    L MTT reagent per well. Incubate 3-4h.
    
    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake for 15 min.
    
  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Calculation:



Protocol B: Apoptosis Verification (Annexin V/PI Staining)

Objective: To confirm cell death is apoptotic (clean) rather than necrotic (inflammatory), comparing N-001 against the necrosis-prone high-dose DOX.

Workflow Diagram:

Flow_Protocol Start Harvest Treated Cells (Trypsin-free if possible) Wash Wash with Cold PBS (2x) Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min (Dark, Room Temp) Stain->Incubate Analyze Flow Cytometry Acquisition Incubate->Analyze

Caption: Step-by-step workflow for dual-staining apoptosis analysis via Flow Cytometry.

Expert Analysis of Results:

  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin- / PI+): Necrosis (often seen with high-dose Doxorubicin).

  • Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism for N-001).

Discussion: Overcoming Multidrug Resistance (MDR)

A major limitation of Doxorubicin and Paclitaxel is the susceptibility to P-glycoprotein (P-gp) efflux pumps.

  • Doxorubicin: Known substrate of P-gp (ABCB1). Efficacy drops 10-100x in MDR cell lines [2].

  • N-001: Preliminary data suggests it is not a P-gp substrate.

Recommendation: For researchers observing resistance in standard chemotherapy arms, N-001 (or similar novel scaffolds) should be tested in MCF-7/ADR (Adriamycin-resistant) lines. If IC50 remains stable between parental and resistant lines, the agent possesses superior MDR-evasion properties.

References

  • Indrayanto, G., et al. (2021). The Importance of Selectivity Index in the Evaluation of Cytotoxicity of Natural Products. Profiles of Drug Substances, Excipients and Related Methodology.

  • Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics.

  • Kampan, N.C., et al. (2015). Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer. BioMed Research International.

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.